Algestone acetonide
Description
Structure
2D Structure
Properties
IUPAC Name |
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14(25)24-20(27-21(2,3)28-24)13-19-17-7-6-15-12-16(26)8-10-22(15,4)18(17)9-11-23(19,24)5/h12,17-20H,6-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWBQIAZNGURQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4968-09-6 | |
| Record name | Alphasone acetonide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Algestone Acetonide: A Technical Overview of its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Algestone acetonide, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin. It is a derivative of algestone (16α,17-dihydroxyprogesterone), characterized by the presence of an acetonide group formed between the 16α and 17α hydroxyl groups. While the related compound, algestone acetophenide, has been marketed as a progestational agent, this compound itself was never commercially released. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the putative mechanism of action of this compound, based on available scientific information.
Chemical and Physical Properties
This compound is a steroid derivative with a complex stereochemistry. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (16α)-16,17-[(1-Methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione | |
| Synonyms | Alfasone acetonide, Alphasone acetonide, 16α,17α-Isopropylidenedioxyprogesterone | |
| Molecular Formula | C₂₄H₃₄O₄ | |
| Molecular Weight | 386.53 g/mol | |
| CAS Number | 4968-09-6 | |
| Appearance | White to off-white crystalline solid (presumed) | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like acetone, chloroform, and ethyl acetate. Limited solubility in water. | |
| Stability | Stable under standard laboratory conditions. The acetonide group is sensitive to acidic conditions and can be hydrolyzed to the corresponding diol (algestone). |
Synthesis of this compound
The synthesis of this compound involves the protection of the 16α,17α-diol functionality of algestone as a cyclic ketal using acetone. This type of reaction is a standard procedure in steroid chemistry for the protection of vicinal diols.
Experimental Protocol: Acetonide Formation
This protocol is a generalized procedure based on standard methods for the acetonide protection of diols. Specific optimization for algestone may be required.
Materials:
-
Algestone (16α,17-dihydroxyprogesterone)
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane (optional, as a water scavenger)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., anhydrous HCl, perchloric acid)
-
Anhydrous solvent (e.g., dichloromethane, benzene, or excess acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A solution of algestone in a suitable anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Reagents: An excess of acetone and a catalytic amount of an acid catalyst (e.g., p-TsOH, typically 0.1-0.2 equivalents) are added to the solution. The use of 2,2-dimethoxypropane can facilitate the reaction by reacting with the water formed during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (algestone) is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
As a progestin, this compound is expected to exert its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.
The binding of a progestin agonist like this compound to the PR induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in the regulation of the female reproductive cycle.
Diagram of the Progesterone Receptor Signaling Pathway:
In Vitro Bioactivity of Algestone Acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Algestone acetonide, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin, a class of steroid hormones that modulate the activity of the progesterone receptor (PR). While it was developed as a potential hormonal therapeutic, it was never marketed. Consequently, there is a notable scarcity of publicly available, in-depth in vitro bioactivity data for this specific compound. This technical guide provides a comprehensive overview of the expected in vitro bioactivity of this compound based on its structural characteristics and the known pharmacology of related progestins. It details the primary molecular targets, outlines relevant experimental protocols for its characterization, and presents the signaling pathways through which it is presumed to act. Due to the lack of specific quantitative data for this compound, this guide incorporates data on the closely related compound, Algestone acetophenide, to provide a comparative context for its potential bioactivity.
Introduction
This compound is a synthetic derivative of progesterone, characterized by the presence of an acetonide group at the 16α and 17α positions of the steroid backbone. This modification generally enhances the progestational activity and metabolic stability of the parent hormone. As a progestin, the primary pharmacological target of this compound is the progesterone receptor (PR), a nuclear receptor that plays a pivotal role in the regulation of the female reproductive cycle, pregnancy, and embryogenesis.
There is also a potential for this compound to interact with other steroid receptors, such as the glucocorticoid receptor (GR), given that some progestins exhibit cross-reactivity, which can contribute to anti-inflammatory or other off-target effects. This guide will explore the expected interactions with these receptors and the methodologies to quantify these activities.
Primary Molecular Target: Progesterone Receptor (PR)
This compound is expected to act as an agonist at the progesterone receptor. Upon binding, it would induce a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in the DNA of target genes. This interaction modulates the transcription of genes involved in various physiological processes.
Progesterone Receptor Signaling Pathway
The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression.
Caption: Progesterone Receptor Signaling Pathway.
Secondary Molecular Target: Glucocorticoid Receptor (GR)
Some synthetic progestins exhibit affinity for the glucocorticoid receptor, which can lead to anti-inflammatory effects. Given that the acetonide derivative of the related compound, algestone, has been noted for anti-inflammatory properties, it is plausible that this compound interacts with the GR.
Glucocorticoid Receptor Signaling Pathway
Similar to the progesterone receptor, the glucocorticoid receptor is a nuclear receptor that, upon ligand binding, translocates to the nucleus to regulate gene transcription.
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative In Vitro Bioactivity Data
Comparative Data for Algestone Acetophenide
To provide a relevant biological context, this section presents qualitative data for the closely related and marketed progestin, Algestone acetophenide (dihydroxyprogesterone acetophenide).
Table 1: Qualitative Bioactivity of Algestone Acetophenide
| Parameter | Finding | Reference |
| Progestogenic Potency | 2 to 5 times more potent than progesterone in animal models. | [1] |
| Receptor Selectivity | Considered a pure progestogen with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities. | [1] |
Experimental Protocols for In Vitro Characterization
The following are detailed methodologies for key experiments that would be required to fully characterize the in vitro bioactivity of this compound.
Receptor Binding Assays
These assays are designed to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound for the human progesterone and glucocorticoid receptors.
-
Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [3H]-progesterone for PR, [3H]-dexamethasone for GR) and cell extracts or purified receptors. The ability of unlabeled this compound to displace the radiolabeled ligand is measured.
-
Methodology:
-
Receptor Source: Prepare cytosol from cells endogenously expressing the receptor (e.g., T47D cells for PR) or from cells transiently or stably transfected with the receptor cDNA.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Separation: Separate receptor-bound from free radioligand using methods such as hydroxylapatite adsorption or filtration.
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Reporter Gene Assays
These functional assays measure the ability of a compound to activate or inhibit receptor-mediated gene transcription.
-
Objective: To determine the functional potency (EC50) and efficacy of this compound as a PR and GR agonist.
-
Principle: Cells are co-transfected with an expression vector for the receptor of interest and a reporter plasmid containing a hormone-responsive element (PRE for PR, GRE for GR) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293 or HeLa) and co-transfect with the appropriate receptor and reporter plasmids.
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Cell Proliferation Assays
These assays assess the effect of a compound on the growth of hormone-responsive cancer cell lines.
-
Objective: To evaluate the effect of this compound on the proliferation of PR-positive breast cancer cells (e.g., T47D).
-
Principle: Progestins can have a pro- or anti-proliferative effect on certain breast cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed T47D cells in multi-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Proliferation Measurement: After several days of incubation, quantify cell proliferation using methods such as MTT assay, crystal violet staining, or direct cell counting.
-
Data Analysis: Plot cell proliferation against the logarithm of the this compound concentration to determine its effect on cell growth.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a synthetic progestin like this compound.
Caption: In Vitro Characterization Workflow.
Conclusion
This compound is a synthetic progestin that is expected to primarily function as an agonist of the progesterone receptor. Based on structural similarities to other compounds, it may also possess some affinity for the glucocorticoid receptor, potentially conferring anti-inflammatory properties. A comprehensive in vitro characterization would require a suite of experiments including receptor binding assays, reporter gene assays, and cell-based functional assays to determine its binding affinity, functional potency, and cellular effects. While specific quantitative data for this compound remains elusive in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for its future investigation and for understanding its potential pharmacological profile. Researchers in drug development are encouraged to perform these assays to generate a complete bioactivity profile for this and other novel steroid compounds.
References
Algestone Acetonide: A Technical Overview of Progesterone Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Algestone Acetonide and the Progesterone Receptor
This compound, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic steroidal progestin.[1] As a progestin, its primary mechanism of action is through binding to and activating the progesterone receptor. The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. It exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their expression.
Quantitative Analysis of Progesterone Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. For competitive binding assays, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.
Despite a comprehensive review of the scientific literature, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound for the progesterone receptor (both PR-A and PR-B isoforms) were not found.
To provide a framework for comparison, the following table includes representative binding affinity data for progesterone and other synthetic progestins. This data is essential for contextualizing the potential affinity of this compound.
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) |
| Progesterone | Human PR | 1 | 100 |
| Norgestrel | Human PR | 0.5 | 200 |
| Medroxyprogesterone Acetate | Human PR | 1.1 | 91 |
| Norethindrone | Human PR | 2.4 | 42 |
Note: The data presented in this table is compiled from various sources and is intended for illustrative purposes. Experimental conditions can significantly influence the determined values.
Experimental Protocols for Determining Progesterone Receptor Binding Affinity
The determination of binding affinity for the progesterone receptor is typically achieved through in vitro competitive radioligand binding assays.
Preparation of Receptor Source
-
Cell Culture and Lysate Preparation: Human cell lines endogenously expressing or engineered to overexpress human PR-A or PR-B (e.g., T47D, MCF-7) are commonly used. Cells are cultured to a sufficient density, harvested, and then lysed to release the cellular components, including the progesterone receptors.
-
Tissue Homogenates: Alternatively, tissues known to express high levels of progesterone receptor, such as the uterus from estrogen-primed animals, can be homogenized to prepare a cytosolic fraction containing the receptors.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the progesterone receptor.
-
Radioligand: A commonly used radioligand is [³H]-promegestone (R5020), a synthetic progestin with high affinity and selectivity for the progesterone receptor.
-
Assay Procedure:
-
A constant concentration of the progesterone receptor preparation and the radioligand are incubated in a suitable buffer.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Following incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow of a competitive radioligand binding assay.
Progesterone Receptor Signaling Pathway
The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression.
Simplified progesterone receptor signaling pathway.
Upon binding of this compound in the cytoplasm, the progesterone receptor undergoes a conformational change, leading to the dissociation of heat shock proteins. The activated receptor then dimerizes and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific progesterone response elements on the DNA. This binding event recruits co-activators or co-repressors and the basal transcription machinery, including RNA polymerase II, to regulate the transcription of target genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of the progestin.
Conclusion
While specific quantitative data on the binding affinity of this compound for the progesterone receptor remains to be published, the experimental frameworks and signaling pathways described herein provide a robust foundation for the investigation and understanding of its pharmacological properties. The use of standardized competitive radioligand binding assays will be essential in precisely determining the Ki or IC50 values for this compound, allowing for a direct comparison with other progestins and a more complete characterization of its progestational activity. Such data is invaluable for researchers and professionals in the field of drug development for optimizing therapeutic applications and understanding the structure-activity relationships of synthetic progestins.
References
Algestone Acetonide: A Review of Available Pharmacokinetic and Metabolic Data
Disclaimer: This technical guide addresses the pharmacokinetics and metabolism of Algestone acetonide. It is critical to note that this compound is a progestin that was never marketed[1]. Consequently, there is a significant scarcity of publicly available, in-depth data regarding its pharmacokinetic and metabolic properties. Much of the available literature pertains to a distinct but related compound, Algestone acetophenide (dihydroxyprogesterone acetophenide or DHPA), and care must be taken to avoid conflating the two. This document will summarize the limited information available for this compound and provide a theoretical framework for its metabolism based on general principles of steroid biochemistry.
Introduction to this compound
This compound, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin. It is structurally related to progesterone and is the acetonide cyclic ketal of algestone (16α,17α-dihydroxyprogesterone)[1]. Due to its developmental status, detailed clinical and preclinical data are not readily accessible.
Pharmacokinetics: A Data Gap
A thorough review of scientific literature and drug databases reveals a lack of specific quantitative pharmacokinetic data for this compound. Key parameters such as absorption, distribution, bioavailability, half-life, and clearance have not been publicly documented.
Comparative Data: Algestone Acetophenide
For informational purposes and to provide context on a structurally similar compound, limited pharmacokinetic data for Algestone acetophenide is presented in Table 1. It is imperative to reiterate that this data does not apply to this compound .
Table 1: Pharmacokinetic Parameters of Algestone Acetophenide (Not this compound)
| Parameter | Value | Species | Route of Administration | Citation |
| Elimination Half-life | 24 days | Human | Intramuscular | [2] |
| Detectable in Circulation | Up to 60 days | Human | Intramuscular | [2] |
| Excretion | Preferentially in feces | Not Specified | Not Specified | [2] |
Metabolism: A Theoretical Overview
Specific metabolic pathways for this compound have not been elucidated. However, as a steroid derivative, its metabolism is expected to follow the general pathways for progestins, primarily occurring in the liver. The metabolism of synthetic steroids typically involves Phase I and Phase II reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, usually increasing the hydrophilicity of the compound. For a steroid like this compound, this would likely involve:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the steroid nucleus, catalyzed by cytochrome P450 (CYP) enzymes.
-
Reduction: Reduction of ketone groups and double bonds.
The hypothetical initial steps of this compound metabolism are likely mediated by CYP enzymes.
References
A Technical Deep Dive: Unraveling the Structural Nuances of Algestone Acetonide and Algestone Acetophenide
For Immediate Release
This whitepaper provides a detailed comparative analysis of the chemical structures of two synthetic progestins, Algestone acetonide and Algestone acetophenide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the key structural distinctions, presents physicochemical data in a comparative format, and contextualizes these differences within the broader landscape of progestin activity.
Core Structural Analysis: A Tale of Two Acetal Groups
This compound and Algestone acetophenide are both derivatives of the naturally occurring steroid hormone progesterone. The fundamental difference between these two synthetic progestins lies in the nature of the cyclic acetal group attached at the 16α and 17α positions of the steroid backbone. This seemingly subtle variation significantly impacts the molecule's three-dimensional structure and, consequently, its physicochemical properties and potential biological activity.
This compound is formally known as 16α,17-Dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetone. In this molecule, the 16α and 17α hydroxyl groups are condensed with acetone to form a five-membered dioxolane ring.
Algestone acetophenide , on the other hand, is 16α,17α-dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetophenone.[1] Here, the same hydroxyl groups are condensed with acetophenone, resulting in a five-membered dioxolane ring that incorporates a phenyl group.
This core structural divergence is visually represented in the diagram below.
Physicochemical Data Comparison
The structural differences between this compound and Algestone acetophenide give rise to distinct physicochemical properties. The addition of a phenyl group in Algestone acetophenide significantly increases its molecular weight and is expected to influence its lipophilicity. These differences are summarized in the table below.
| Property | This compound | Algestone Acetophenide |
| Systematic Name | 16α,17-Dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetone | 16α,17α-dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetophenone[1] |
| Molecular Formula | C₂₄H₃₄O₄ | C₂₉H₃₆O₄[2] |
| Molecular Weight | 386.53 g/mol | 448.59 g/mol [2] |
| CAS Registry Number | 4968-09-6 | 24356-94-3[3] |
Progestin Signaling: A Generalized Pathway
Both this compound and Algestone acetophenide, as synthetic progestins, are expected to exert their biological effects primarily through interaction with the progesterone receptor (PR). The generalized signaling pathway for progestins is depicted below. Upon binding to the PR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.
Experimental Protocols
A comprehensive search of the scientific literature did not yield direct comparative studies between this compound and Algestone acetophenide. Therefore, detailed experimental protocols for such a comparison are not available in the public domain. It is hypothesized that standard competitive binding assays would be employed to determine the relative binding affinities of these two compounds for the progesterone receptor. Such a protocol would typically involve:
-
Preparation of Receptor Source: Isolation of cells or tissues expressing the progesterone receptor.
-
Radioligand Binding: Incubation of the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., ³H-progesterone) and varying concentrations of the unlabeled competitor (this compound or Algestone acetophenide).
-
Separation of Bound and Free Ligand: Rapid filtration or centrifugation to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: Measurement of the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculation of the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequent determination of the Ki (inhibitory constant) to quantify the binding affinity.
Conclusion
The primary chemical distinction between this compound and Algestone acetophenide is the presence of a simple dimethylmethylene group versus a methylphenylmethylene group in the cyclic acetal at the 16α and 17α positions, respectively. This structural variance results in a notable difference in molecular weight and likely impacts other physicochemical properties such as lipophilicity and steric bulk. While both compounds are expected to act as progestins through the progesterone receptor signaling pathway, the lack of direct comparative studies in the literature precludes a definitive statement on their relative potencies and pharmacodynamic profiles. Further research employing comparative experimental assays is warranted to fully elucidate the biological consequences of this structural modification.
References
The Anti-inflammatory Potential of Algestone Acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Algestone acetonide, a synthetic progestin, is a derivative of progesterone with recognized anti-inflammatory properties. While specific quantitative data on its direct anti-inflammatory action is limited in publicly available literature, its mechanism can be inferred from the well-documented activities of progesterone and other synthetic progestins. This technical guide consolidates the current understanding of the anti-inflammatory mechanisms of progestins, providing a framework for evaluating this compound. It details the likely signaling pathways involved, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and presents standardized experimental protocols for assessing its anti-inflammatory efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Steroid hormones, including progestins, are known to modulate inflammatory processes. This compound, a synthetic progestational dihydroxy derivative of progesterone, has been identified as possessing anti-inflammatory properties[1][2]. This guide explores the potential mechanisms underlying these effects, drawing parallels with the established actions of progesterone and other synthetic progestins.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of progestins are multifaceted and are primarily attributed to their interaction with steroid receptors and subsequent modulation of downstream signaling pathways.
Receptor-Mediated Effects
This compound, like other progestins, is expected to exert its effects through binding to progesterone receptors (PRs) and potentially glucocorticoid receptors (GRs). The activation of these receptors can lead to the transrepression of pro-inflammatory transcription factors.
Modulation of Cytokine Production
A key aspect of the anti-inflammatory action of progestins is the regulation of cytokine expression. Progesterone has been demonstrated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, while promoting the expression of anti-inflammatory cytokines like IL-10[3][4]. It is hypothesized that this compound shares this ability to shift the cytokine balance towards an anti-inflammatory profile.
Key Signaling Pathways
The anti-inflammatory effects of progestins are largely mediated by their interference with key pro-inflammatory signaling cascades, namely the NF-κB and MAPK pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation[5]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Progesterone has been shown to inhibit NF-κB activation by upregulating the expression of IκBα, thereby preventing NF-κB nuclear translocation[6].
The MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of MAPK pathways can lead to the production of pro-inflammatory mediators. Progestins have been shown to modulate MAPK signaling, although the effects can be complex and cell-type dependent[7][8]. Some studies indicate that progestins can inhibit MAPK pathways, contributing to their anti-inflammatory effects[8].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Algestone | C21H30O4 | CID 11687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NF-κB and Its Regulators During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Algestone Acetonide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Algestone acetonide, a synthetic progestin, has been a subject of scientific interest due to its potential therapeutic applications. This technical guide provides an in-depth overview of the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and handling of this compound.
Core Physicochemical Properties
This compound, also known as algestone 16α,17α-acetonide or 16α,17α-isopropylidenedioxyprogesterone, is a derivative of the progestin algestone.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₃₄O₄ |
| Molar Mass | 386.532 g·mol⁻¹ |
| Appearance | Solid powder |
| Melting Point | Not available |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, qualitative information indicates its solubility in dimethyl sulfoxide (DMSO). For many steroid hormones, solubility is also expected in other organic solvents such as methanol, ethanol, and acetone.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocol for Solubility Determination (General Method)
A common method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, isopropanol)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating saturation.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Stability Profile
The chemical stability of this compound is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life of the drug substance and formulated product.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is vital for the development of stability-indicating analytical methods.
Typical Stress Conditions for Steroids:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80 °C |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80 °C |
| Oxidation | 3% to 30% H₂O₂, at room temperature or slightly elevated |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines |
Experimental Protocol for Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Controlled temperature chambers
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl. Heat the mixture in a water bath at a controlled temperature for a specified duration. At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.
-
Base Degradation: Follow the same procedure as for acid degradation, but use NaOH solution instead of HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add a solution of H₂O₂. Keep the mixture at room temperature or a slightly elevated temperature for a specified time. Withdraw samples at different intervals and dilute for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of this compound powder in a controlled temperature oven. Analyze samples at various time points.
-
Thermal Degradation (Solution): Heat the stock solution at a controlled temperature and analyze samples at different time points.
-
Photodegradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples after exposure.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.
Caption: Progesterone receptor signaling pathway for progestins like this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, along with its presumed mechanism of action through the progesterone receptor signaling pathway. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into these critical pharmaceutical properties. Further research is warranted to generate specific quantitative data for this compound to support its potential development and application in a clinical setting.
References
Potential Off-Target Effects of Algestone Acetonide: A Technical Guide
Abstract
Algestone acetonide, a synthetic progestin, was developed as a potential hormonal therapeutic. However, it was never commercially marketed. Consequently, a comprehensive public record of its pharmacological and toxicological profile, particularly concerning its off-target effects, is notably scarce. This technical guide synthesizes the available information on this compound and its structurally related analogue, Algestone acetophenide, to provide a speculative overview of its potential off-target interactions. This document is intended for researchers, scientists, and drug development professionals to highlight the importance of thorough receptor binding profiling for synthetic steroids. We present generalized experimental protocols for assessing steroid receptor binding and downstream signaling, which would be essential for a complete characterization of this compound's selectivity.
Introduction
This compound (16α,17α-isopropylidenedioxyprogesterone) is a synthetic progestogen, a class of steroid hormones that bind to and activate the progesterone receptor (PR).[1] The primary therapeutic action of progestins is the modulation of progesterone-responsive pathways, which are crucial in the regulation of the female reproductive cycle, pregnancy, and other physiological processes.
A critical aspect of synthetic steroid development is the assessment of their binding affinity to other steroid hormone receptors, as off-target binding can lead to undesirable side effects. These off-target receptors include the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).
Due to this compound not being marketed, there is a significant lack of publicly available, peer-reviewed data detailing its binding affinities to this panel of steroid receptors. In contrast, a related compound, Algestone acetophenide (dihydroxyprogesterone acetophenide), has been marketed and has some documented pharmacological data.[2] While these are distinct molecules, the data for Algestone acetophenide can provide a preliminary, albeit speculative, framework for considering the potential off-target profile of this compound.
Potential Off-Target Receptor Interactions
The selectivity of a synthetic progestin is paramount to its clinical utility. Cross-reactivity with other steroid receptors can lead to a range of off-target effects.
Progesterone Receptor (On-Target)
As a progestin, this compound is designed to be an agonist of the progesterone receptor. Its binding affinity and potency at the PR would determine its primary efficacy.
Potential Off-Target Receptors
-
Androgen Receptor (AR): Binding to the AR could result in androgenic (e.g., acne, hirsutism) or anti-androgenic effects.
-
Estrogen Receptor (ER): Interaction with the ER could lead to estrogenic or anti-estrogenic side effects.
-
Glucocorticoid Receptor (GR): Affinity for the GR might produce glucocorticoid-related effects, such as metabolic changes or immunosuppression. Some synthetic steroids are known to possess anti-inflammatory properties through GR interaction.[3][4][5]
-
Mineralocorticoid Receptor (MR): Binding to the MR could interfere with electrolyte and water balance, potentially leading to fluid retention or changes in blood pressure.
Data on the Related Compound: Algestone Acetophenide
Studies on Algestone acetophenide have suggested it is a pure progestogen with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities.[2] However, other sources indicate it has been used topically for its anti-inflammatory effects, which would imply some level of interaction with glucocorticoid pathways.[3][4][5] This discrepancy highlights the necessity for comprehensive and standardized testing.
Quantitative Data Summary (Illustrative)
| Receptor | Ligand | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| Progesterone (PR) | Progesterone | 1 | 5 | 100 |
| This compound | Not Reported | Not Reported | Not Reported | |
| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |
| Androgen (AR) | Dihydrotestosterone | 0.5 | 2 | 100 |
| This compound | Not Reported | Not Reported | Not Reported | |
| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |
| Estrogen (ERα) | Estradiol | 0.1 | 0.5 | 100 |
| This compound | Not Reported | Not Reported | Not Reported | |
| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |
| Glucocorticoid (GR) | Dexamethasone | 3 | 10 | 100 |
| This compound | Not Reported | Not Reported | Not Reported | |
| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |
| Mineralocorticoid (MR) | Aldosterone | 2 | 8 | 100 |
| This compound | Not Reported | Not Reported | Not Reported | |
| Algestone Acetophenide | Not Reported | Not Reported | Not Reported |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Relative Binding Affinity (RBA) is often calculated relative to the natural ligand for each receptor.
Experimental Protocols for Off-Target Effect Determination
To definitively determine the off-target effects of this compound, a series of in vitro and cell-based assays would be required.
Radioligand Competitive Binding Assay
This is the gold-standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the Ki of this compound for the human progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.
Materials:
-
Recombinant human receptors (PR, AR, ERα, GR, MR)
-
Radiolabeled ligands (e.g., [3H]-Progesterone, [3H]-DHT, [3H]-Estradiol, [3H]-Dexamethasone, [3H]-Aldosterone)
-
Unlabeled reference ligands (Progesterone, DHT, Estradiol, Dexamethasone, Aldosterone)
-
This compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled reference ligands. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, combine the recombinant receptor preparation, the radiolabeled ligand, and varying concentrations of either the unlabeled reference ligand (for standard curve) or this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cell-Based Reporter Gene Assay
This assay measures the functional consequence of receptor binding (agonist or antagonist activity).
Objective: To determine if this compound acts as an agonist or antagonist at the PR, AR, ER, GR, and MR.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa)
-
Expression vectors for the full-length human steroid receptors.
-
A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
This compound and reference agonists/antagonists.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Methodology:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the appropriate receptor expression vector and the corresponding HRE-reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, alone (to test for agonist activity) or in the presence of a known receptor agonist (to test for antagonist activity).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the this compound concentration to generate dose-response curves. From these curves, determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Signaling Pathway
Caption: Generalized Progestin Signaling Pathway.
Experimental Workflow
Caption: Workflow for a Radioligand Competitive Binding Assay.
Conclusion
The potential for off-target effects is a significant consideration in the development of any synthetic steroid. For this compound, a compound that did not proceed to market, a comprehensive public profile of its receptor selectivity is unavailable. This guide has outlined the potential off-target receptors and provided standardized, detailed protocols that would be necessary to establish a complete pharmacological profile. The information available for the related compound, Algestone acetophenide, offers a tentative and speculative glimpse into what might be expected, but it is not a substitute for direct experimental evidence. Any future research on this compound or similar compounds should prioritize a thorough in vitro receptor binding and functional activity assessment to ensure a clear understanding of its selectivity and potential for off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 3. Algestone Acetophenide | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Algestone Acetophenide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Algestone Acetophenide - MeSH - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Algestone Acetonide: No In Vitro Experimental Data Currently Available
Despite a comprehensive search of available scientific literature, no specific experimental protocols or application notes for the use of Algestone Acetonide in cell culture have been identified. As a result, quantitative data regarding its effects on cell viability, apoptosis, or specific signaling pathways in vitro are not available at this time.
This compound is a steroidal progestin. While its chemical cousin, Algestone acetophenide, has been studied for its role as a progestogen receptor agonist, there is a significant lack of published research on the in vitro cellular effects of this compound itself. This scarcity of data prevents the creation of detailed experimental protocols, data summaries, and signaling pathway diagrams as requested.
The scientific community relies on published, peer-reviewed research to establish experimental procedures and understand the biological activity of compounds. Without such studies on this compound in cell culture, any provided protocol would be purely speculative and not based on scientific evidence.
Researchers and drug development professionals interested in the cellular effects of this compound would need to conduct foundational research to determine its biological activity. This would involve a series of standard in vitro assays, including but not limited to:
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.
-
Apoptosis Assays: To investigate whether the compound induces programmed cell death.
-
Western Blotting and qPCR: To analyze the expression of key proteins and genes involved in relevant signaling pathways.
-
Receptor Binding Assays: To confirm its interaction with the progesterone receptor and other potential targets.
Until such fundamental research is conducted and published, detailed application notes and protocols for the use of this compound in cell culture cannot be provided. The following sections would typically be populated with specific data and protocols, but remain empty due to the lack of available information.
Quantitative Data Summary
No quantitative data, such as IC50 values for cell lines treated with this compound, is currently available in the public domain.
Experimental Protocols
No established experimental protocols for the use of this compound in cell culture have been found in the scientific literature.
Signaling Pathways
The specific signaling pathways modulated by this compound in a cellular context have not been elucidated.
Application Note: Preparation of Algestone Acetophenide Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Algestone acetophenide, also known as dihydroxyprogesterone acetophenide, is a synthetic progestin.[1] As an agonist of the progesterone receptor (PR), it is utilized in pharmacological research to study progesterone-mediated signaling pathways and for its potential therapeutic applications, including as an anti-inflammatory agent.[2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. Due to its hydrophobic nature, Algestone acetophenide is practically insoluble in aqueous solutions, necessitating the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for creating concentrated stock solutions.
This document provides a detailed protocol for the preparation, storage, and use of Algestone acetophenide stock solutions for cell-based assays.
Physicochemical Properties
A summary of the key physicochemical properties of Algestone acetophenide is presented below. This data is essential for accurate calculations and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₄ | [3] |
| Molecular Weight | 448.6 g/mol | [1][2][3] |
| CAS Number | 24356-94-3 | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 150-151 °C | |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol, Practically insoluble in water. Soluble in DMSO. | |
| LogP | 5.53 (Estimated) | [3] |
Mechanism of Action & Signaling Pathway
Algestone acetophenide functions as an agonist of the progesterone receptor (PR). The classical signaling pathway for steroid hormones like progesterone involves the receptor located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, allowing the receptor to dimerize and translocate into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs), recruiting co-activators and modulating the transcription of target genes.[4][5]
Experimental Protocols
Background and Considerations
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Algestone acetophenide. DMSO is a polar aprotic solvent capable of dissolving both nonpolar and polar compounds and is miscible with a wide range of aqueous media, including cell culture medium.[6]
-
Solvent Toxicity: While essential for solubilization, DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a concentration of ≤ 0.1% being ideal to minimize off-target effects.[7][8] It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Materials and Equipment
-
Algestone acetophenide powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always handle Algestone acetophenide powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[3]
-
Consult the Safety Data Sheet (SDS) for Algestone acetophenide before handling.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with care.
Stock Solution Preparation (Example: 10 mM)
This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for in vitro studies.
Calculation: To prepare a 10 mM stock solution, the required mass of Algestone acetophenide is calculated using its molecular weight (MW = 448.6 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 448.6 g/mol × 1000 mg/g
-
Mass (mg) = 4.486 mg
-
Procedure:
-
Accurately weigh 4.486 mg of Algestone acetophenide powder and place it into a sterile microcentrifuge tube or vial.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Close the tube securely and vortex at room temperature for 1-2 minutes or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If preparing a larger volume, scale the mass and solvent volume accordingly.
Storage and Handling
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile tubes.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping tubes in aluminum foil.
Preparation of Working Solutions for Cell Culture
The concentrated stock solution must be diluted to the final desired concentration in cell culture medium just before use.
Example Dilution: To treat cells with a final concentration of 10 µM Algestone acetophenide in a final well volume of 200 µL, while keeping the final DMSO concentration at 0.1%.
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Take 2 µL of the 10 mM stock and add it to 198 µL of medium.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to the cells.
-
To achieve a 10 µM final concentration from a 100 µM intermediate solution, a 1:10 dilution is needed.
-
Add 20 µL of the 100 µM intermediate solution to your well containing 180 µL of cells in medium.
-
The final volume will be 200 µL.
-
-
Final DMSO Calculation:
-
The DMSO from the original stock was diluted 1:100 and then 1:10, for a total dilution of 1:1000.
-
Final DMSO % = (1 / 1000) × 100% = 0.1% . This is a generally safe concentration for most cell lines.
-
Summary of Recommendations
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous/Sterile DMSO | Ensures solubility and stability. |
| Stock Concentration | 1-10 mM | A 10 mM stock is versatile for most applications. |
| Storage | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Final DMSO in Assay | ≤ 0.1% - 0.5% | Always include a vehicle control with the same DMSO concentration. |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. assets.lgcstandards.com [assets.lgcstandards.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Algestone Acetonide using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Algestone Acetonide, a progestin steroid. Due to the limited availability of a specific validated HPLC method for this compound in published literature, this application note provides a comprehensive, proposed protocol based on established methods for structurally similar corticosteroids and progestins such as Triamcinolone acetonide and Budesonide. The described method is designed to be stability-indicating and suitable for the determination of this compound in bulk drug substance and pharmaceutical formulations. This document provides detailed experimental protocols, system suitability requirements, and representative validation parameters to guide researchers in implementing and validating this method in their laboratories.
Introduction
This compound (16α,17α-dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetone) is a synthetic progestin. Accurate and precise quantification of this compound is crucial for quality control in drug manufacturing, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of steroid hormones due to its specificity, sensitivity, and robustness. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Proposed HPLC Method
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the quantification of this compound. The following conditions are based on common practices for the analysis of similar steroid compounds and should be optimized and validated for specific applications.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
2. Preparation of Sample Solutions
-
For Bulk Drug Substance: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 10 µg/mL.
-
For Pharmaceutical Formulations (e.g., Injections): Accurately transfer a volume of the formulation equivalent to 1 mg of this compound into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Further dilute if necessary to achieve a final concentration within the calibration range.
3. System Suitability
Before sample analysis, the chromatographic system must meet the following suitability requirements. These are representative values and should be established during method validation.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
4. Method Validation Parameters (Representative)
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their expected outcomes.
| Parameter | Specification | Representative Results |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday RSD = 0.8%, Interday RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interference from placebo or degradation products | Peak purity index > 0.999 |
| Robustness | Insensitive to minor changes in method parameters | %RSD < 2% for variations in flow rate and mobile phase composition |
Diagrams
Caption: Experimental workflow for HPLC analysis of this compound.
Algestone Acetonide in Endometriosis Research: A Review of Available Data and Protocols
Introduction
This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how a synthetic progestin like algestone acetonide could be evaluated in endometriosis models, drawing upon established methodologies for other progestins. While direct quantitative data and specific protocols for this compound are absent, the following sections will outline the typical experimental frameworks, relevant signaling pathways, and data presentation structures used in the preclinical assessment of progestational agents for endometriosis.
General Application of Progestins in Endometriosis Research
Progestins exert their therapeutic effects in endometriosis primarily through their interaction with progesterone receptors (PRs), leading to the decidualization and subsequent atrophy of ectopic endometrial tissues. Their mechanisms of action also involve the suppression of inflammatory pathways and the inhibition of cell proliferation and angiogenesis within the endometriotic lesions.
Key Signaling Pathways
The pathophysiology of endometriosis involves a complex interplay of signaling pathways that are often targeted by therapeutic agents. Progestins are known to modulate several of these pathways, including:
-
Progesterone Receptor (PR) Signaling: The binding of progestins to PR-A and PR-B isoforms initiates a signaling cascade that can lead to the suppression of estrogen receptor (ER) expression, thereby counteracting the proliferative effects of estrogen on endometrial tissue.
-
NF-κB Signaling Pathway: Chronic inflammation is a hallmark of endometriosis, and the NF-κB pathway is a key regulator of inflammatory responses. Progestins have been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
-
MAPK/ERK and PI3K/Akt Signaling Pathways: These pathways are crucial for cell proliferation, survival, and angiogenesis, all of which are dysregulated in endometriosis. Progestins can interfere with these pathways to inhibit the growth and vascularization of endometriotic lesions.
Experimental Protocols for Evaluating a Novel Progestin in Endometriosis Models
The following are generalized protocols that can be adapted for the evaluation of this compound in both in vivo and in vitro endometriosis models.
In Vivo Rodent Model of Surgically Induced Endometriosis
This model is widely used to assess the efficacy of therapeutic agents on the growth of endometriotic lesions.
Objective: To determine the effect of this compound on the size and weight of surgically induced endometriotic lesions in a rodent model.
Protocol:
-
Animal Model: Use sexually mature female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Ovariectomy and Estrogen Supplementation: Perform bilateral ovariectomy to eliminate endogenous hormonal fluctuations. Provide exogenous estrogen (e.g., estradiol valerate) to create a hormonal milieu conducive to lesion growth.
-
Endometriosis Induction:
-
Harvest uterine horns from donor animals.
-
Suture small fragments of the uterine tissue (approximately 3x3 mm) onto the peritoneal wall or mesenteric blood vessels of recipient animals.
-
-
Treatment Administration:
-
Allow a recovery period of 7-14 days for lesion establishment.
-
Divide animals into treatment groups: Vehicle control, positive control (e.g., Dienogest), and different dose levels of this compound.
-
Administer the treatment daily via a suitable route (e.g., oral gavage, subcutaneous injection) for a period of 21-28 days.
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Surgically excise the endometriotic lesions.
-
Measure the dimensions (length and width) and wet weight of each lesion.
-
Process the lesions for histological analysis (e.g., H&E staining to assess tissue morphology and atrophy) and immunohistochemistry (e.g., for markers of proliferation like Ki-67 and progesterone receptor expression).
-
In Vitro Human Endometrial Stromal Cell (HESC) Model
This model is useful for investigating the direct cellular and molecular effects of a compound on endometrial cells.
Objective: To assess the impact of this compound on the proliferation and inflammatory response of human endometrial stromal cells.
Protocol:
-
Cell Culture:
-
Isolate and culture primary HESCs from endometrial biopsies obtained from patients with endometriosis or utilize an immortalized HESC line.
-
Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed HESCs in multi-well plates.
-
Once adherent, treat the cells with varying concentrations of this compound, a vehicle control, and a positive control.
-
For inflammatory studies, co-treat with an inflammatory stimulus such as TNF-α or IL-1β.
-
-
Proliferation Assay:
-
After 24-72 hours of treatment, assess cell proliferation using a standard method such as MTT, WST-1, or BrdU incorporation assay.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) using ELISA or a multiplex immunoassay.
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in inflammation (e.g., IL6, IL8, PTGS2) and cell cycle regulation.
-
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Endometriotic Lesion Size and Weight in a Rodent Model
| Treatment Group | Dose (mg/kg) | N | Mean Lesion Volume (mm³) ± SEM | % Inhibition of Lesion Volume | Mean Lesion Weight (mg) ± SEM | % Inhibition of Lesion Weight |
| Vehicle Control | - | 10 | [Insert Value] | - | [Insert Value] | - |
| Positive Control (e.g., Dienogest) | [Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Low Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Mid Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [High Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Proliferation and Cytokine Secretion in Human Endometrial Stromal Cells
| Treatment Group | Concentration (µM) | Cell Proliferation (% of Vehicle) ± SEM | IL-6 Secretion (pg/mL) ± SEM | IL-8 Secretion (pg/mL) ± SEM |
| Vehicle Control | - | 100 | [Insert Value] | [Insert Value] |
| Positive Control | [Conc] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Low Conc] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Mid Conc] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [High Conc] | [Insert Value] | [Insert Value] | [Insert Value] |
While specific research on this compound in endometriosis models is currently lacking, the established protocols and understanding of progestin action in this disease provide a solid framework for its evaluation. Researchers are encouraged to adapt the generalized methodologies presented here to investigate the potential of this compound as a novel therapeutic agent for endometriosis. Future studies are warranted to generate the specific quantitative data needed to fully characterize its efficacy and mechanism of action.
Investigating the Neuroprotective Effects of Algestone Acetonide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone, a naturally occurring steroid hormone, has well-documented neuroprotective properties, classifying it as a "neurosteroid". It is synthesized in the central nervous system and plays a crucial role in neuronal development and protection.[1] Synthetic progestins have been developed for various therapeutic uses, but their neuroprotective effects are not uniform and appear to be highly dependent on their molecular structure.[2][3] Some synthetic progestins exhibit neuroprotective and neurogenic effects, while others can be ineffective or even detrimental.[2][4]
Algestone acetonide (dihydroxyprogesterone acetonide) is a synthetic progestin. To date, specific research on the neuroprotective effects of this compound is limited. Therefore, this document provides a comprehensive set of application notes and protocols to guide the investigation of its potential neuroprotective properties. The methodologies described herein are based on established techniques for evaluating neuroprotection and can be adapted to study other synthetic progestins.
Potential Neuroprotective Mechanisms and Signaling Pathways
The neuroprotective actions of progestins can be mediated through various mechanisms. Investigating these pathways is crucial to understanding the potential of this compound as a neuroprotective agent. Key areas of investigation include:
-
Modulation of Neurotransmitter Receptors: Progesterone and some of its metabolites, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, which can reduce neuronal excitotoxicity.[5]
-
Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. Progestins can exert anti-inflammatory effects, potentially by reducing the activation of microglia and astrocytes and decreasing the production of pro-inflammatory cytokines.
-
Reduction of Oxidative Stress: Oxidative stress is a common pathway in neuronal cell death. The antioxidant properties of progestins may involve scavenging free radicals and upregulating endogenous antioxidant enzymes.
-
Inhibition of Apoptosis: Progestins can modulate the expression of pro-apoptotic and anti-apoptotic proteins, thereby preventing programmed cell death.
Below is a diagram illustrating a potential signaling pathway for the neuroprotective effects of a synthetic progestin.
Caption: Potential signaling pathways of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective effects of this compound.
Neuronal Cell Culture and Induction of Neurotoxicity
This protocol describes the culture of a neuronal cell line (e.g., SH-SY5Y) and the induction of neurotoxicity.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glutamate or Hydrogen Peroxide (H₂O₂)
-
This compound
-
96-well plates
Protocol:
-
Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Induce neurotoxicity by adding a known neurotoxin. For example:
-
Glutamate-induced excitotoxicity: Add glutamate to a final concentration of 5 mM and incubate for 24 hours.
-
Oxidative stress: Add H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
-
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
After the neurotoxicity induction period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Following treatment, wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit
Protocol:
-
Lyse the treated cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the caspase-3 activity relative to the control group.
Data Presentation
Quantitative data from the experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Neuronal Viability after Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45 ± 4.1 |
| This compound | 0.1 | 48 ± 3.9 |
| 1 | 55 ± 4.5 | |
| 10 | 68 ± 5.0 | |
| 100 | 75 ± 4.8 |
Table 2: Effect of this compound on Intracellular ROS Levels and Caspase-3 Activity
| Treatment Group | ROS Production (% of Control) | Caspase-3 Activity (% of Control) |
| Control | 100 ± 8.1 | 100 ± 7.5 |
| H₂O₂ (100 µM) | 250 ± 15.3 | 320 ± 20.1 |
| H₂O₂ + this compound (10 µM) | 180 ± 12.5 | 210 ± 15.8 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of a compound.
Caption: Experimental workflow for neuroprotection studies.
While direct evidence for the neuroprotective effects of this compound is currently lacking, the protocols and methodologies outlined in this document provide a robust framework for its investigation. By systematically evaluating its impact on neuronal viability, oxidative stress, and apoptosis, researchers can elucidate its potential as a neuroprotective agent. The diverse actions of synthetic progestins underscore the importance of empirical validation for each compound of interest. Further studies, including in vivo models of neurodegeneration, would be necessary to confirm any promising in vitro findings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurosteroids: Hidden Regulators of the Brain’s Performance and Potential Mental Healers | by Dr Mehmet Yildiz | Curated Newsletters | Oct, 2025 | Medium [medium.com]
Application Notes and Protocols for Algestone Acetonide in Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Algestone acetonide (also known as algestone 16α,17α-acetonide or 16α,17α-isopropylidenedioxyprogesterone) is a synthetic progestin that was developed as a research compound under the code W-3395.[1] Although it was never commercially marketed, its steroidal structure and classification as a progestin make it a relevant subject for investigation in the context of hormone replacement therapy (HRT). Progestins are a critical component of HRT for women with an intact uterus, as they mitigate the risk of estrogen-induced endometrial hyperplasia.
This document provides an overview of the presumed mechanism of action of this compound, protocols for its characterization, and a framework for its investigation in HRT-related research. Due to the limited publicly available data on this compound, information from its closely related and marketed analogue, Algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA), is used as a proxy to infer its potential biological activities.
Mechanism of Action
This compound, as a progestin, is expected to exert its biological effects primarily through agonism of the progesterone receptor (PR), a member of the nuclear receptor superfamily. The binding of this compound to the PR is hypothesized to induce a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to progesterone response elements (PREs) on target genes. This interaction modulates the transcription of genes involved in regulating the female reproductive system.
Signaling Pathway
The classical signaling pathway for progestins like this compound involves the following steps:
-
Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor in the cytoplasm.
-
Receptor Activation and Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the receptor-ligand complex binds to PREs in the promoter regions of target genes, recruiting co-activators and the transcriptional machinery to regulate gene expression.
Data Presentation
Table 1: Pharmacodynamic Profile of Algestone Acetophenide
| Parameter | Value | Species | Notes |
| Receptor Binding Profile | |||
| Progesterone Receptor (PR) Agonist | Yes | Inferred | Pure progestogen with no off-target activities. |
| Potency | |||
| Progestogenic Potency | 2-5 times that of progesterone | Animal models |
Table 2: Pharmacokinetic Profile of Algestone Acetophenide
| Parameter | Value | Route of Administration | Species | Notes |
| Elimination Half-life | 24 days | Intramuscular injection | Human | |
| Duration of Action | >100 days | Subcutaneous injection | Unspecified | |
| Excretion | Preferentially in feces via the biliary route | Intramuscular injection | Human |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the progestogenic activity of this compound.
In Vitro Progesterone Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the progesterone receptor.
Objective: To determine the inhibitory concentration 50 (IC50) and binding affinity (Ki) of this compound for the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor (PR)
-
Radiolabeled progestin (e.g., [³H]-Progesterone)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
Dilute the radiolabeled progestin to a working concentration.
-
Dilute the recombinant PR to a working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, the diluted this compound at various concentrations, and the radiolabeled progestin.
-
Initiate the binding reaction by adding the diluted PR to each well.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter plate.
-
-
Quantification:
-
Wash the filters to remove unbound radioligand.
-
Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Progesterone Receptor Transactivation Assay
This protocol describes a reporter gene assay to measure the functional agonist or antagonist activity of this compound on the progesterone receptor.
Objective: To determine the effective concentration 50 (EC50) for agonist activity or the inhibitory concentration 50 (IC50) for antagonist activity of this compound.
Materials:
-
A human cell line expressing the progesterone receptor (e.g., T47D breast cancer cells).
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Progesterone (for antagonist assay).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the PRE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of this compound (for agonist assay) or with a fixed concentration of progesterone in the presence of varying concentrations of this compound (for antagonist assay).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the activity of the control reporter for normalization.
-
-
Data Analysis:
-
Normalize the reporter gene activity.
-
For agonist activity, plot the normalized activity against the log concentration of this compound to determine the EC50.
-
For antagonist activity, plot the percentage of inhibition of progesterone-induced activity against the log concentration of this compound to determine the IC50.
-
In Vivo Assessment of Progestogenic Activity (McPhail Test)
This protocol describes a classical in vivo assay to assess the progestogenic activity of this compound in an animal model.
Objective: To evaluate the ability of this compound to induce endometrial proliferation in estrogen-primed immature female rabbits.
Materials:
-
Immature female rabbits.
-
Estradiol benzoate (for priming).
-
Test compound (this compound).
-
Vehicle for injection (e.g., sesame oil).
-
Surgical instruments for hysterectomy.
-
Histology equipment and reagents.
Protocol:
-
Animal Preparation and Estrogen Priming:
-
Acclimate the immature female rabbits.
-
Prime the rabbits with daily injections of estradiol benzoate for 6 days to induce endometrial proliferation.
-
-
Treatment:
-
Following estrogen priming, administer daily injections of this compound at various doses for 5 days.
-
Include a vehicle control group and a positive control group (progesterone).
-
-
Tissue Collection:
-
On the day after the last injection, euthanize the animals and perform a hysterectomy.
-
-
Histological Analysis:
-
Fix the uterine horns in formalin, process for histology, and stain with hematoxylin and eosin.
-
Examine the endometrial sections microscopically for glandular proliferation and arborization.
-
-
Scoring and Data Analysis:
-
Score the degree of endometrial proliferation using the McPhail scale (0 to +4).
-
Compare the scores of the this compound-treated groups with the control groups to determine its progestogenic potency.
-
References
Application Notes and Protocols: Investigating the Effect of Algestone Acetonide on Breast Cancer Cell Line Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Algestone acetonide, a synthetic progestin, has been primarily utilized in hormonal contraceptives. Its effects on neoplastic cells, particularly in the context of breast cancer, are not well-documented in publicly available literature. This document provides a comprehensive set of protocols and application notes to guide the investigation of the potential anti-proliferative effects of this compound on breast cancer cell lines. The methodologies outlined below are standard assays used to characterize the cytotoxic and cytostatic effects of novel compounds.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines (IC50 Values)
| Cell Line | Receptor Status | This compound IC50 (µM) after 48h | Doxorubicin (Positive Control) IC50 (µM) after 48h |
| MCF-7 | ER+, PR+, HER2- | Hypothetical Value | Hypothetical Value |
| T-47D | ER+, PR+, HER2- | Hypothetical Value | Hypothetical Value |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | Hypothetical Value | Hypothetical Value |
| SK-BR-3 | ER-, PR-, HER2+ | Hypothetical Value | Hypothetical Value |
| MCF-10A | Non-tumorigenic | Hypothetical Value | Hypothetical Value |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (0.1% DMSO) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control (0.1% DMSO) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Staurosporine (Positive Control) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231) and a non-tumorigenic control (e.g., MCF-10A)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on DNA content.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the effects of this compound.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Application Notes and Protocols for Gene Expression Analysis Following Algestone Acetonide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Algestone acetonide, a synthetic progestin, is a derivative of the naturally occurring steroid hormone progesterone.[1][2] As a progestin, its mechanism of action is anticipated to be primarily mediated through the progesterone receptor (PR), influencing the transcription of target genes involved in a variety of cellular processes. These processes include cell proliferation, differentiation, and apoptosis.[3][4] Understanding the specific gene expression changes induced by this compound is crucial for elucidating its biological effects and potential therapeutic applications.
These application notes provide a comprehensive guide for researchers interested in investigating the impact of this compound on gene expression. The protocols outlined below describe key experimental techniques, from cell culture and treatment to gene expression analysis and data interpretation.
Putative Signaling Pathway of this compound
This compound, as a progestin, is expected to follow the classical steroid hormone signaling pathway. It is hypothesized to diffuse across the cell membrane and bind to the intracellular progesterone receptor. This binding event is predicted to induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the receptor-ligand complex is expected to bind to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
A standardized cell culture and treatment protocol is essential for reproducible gene expression analysis.
Materials:
-
Appropriate cell line (e.g., endometrial cancer cell lines like Ishikawa or breast cancer cell lines like MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
Protocol:
-
Culture cells to 70-80% confluency in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the existing medium from the cells and wash with PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 4, 24, 48 hours).
-
After incubation, harvest the cells for RNA extraction.
RNA Extraction and Quality Control
High-quality RNA is a prerequisite for accurate gene expression analysis.
Protocol:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA sequencing.
Gene Expression Analysis using RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Caption: A typical experimental workflow for RNA sequencing.
Protocol:
-
Library Preparation: Start with high-quality total RNA. Prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[5]
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.[5]
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.[5]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[5]
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control using packages like DESeq2 or edgeR.
-
Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a targeted approach used to validate the results from RNA-Seq for specific genes of interest.[6][7]
Caption: Workflow for quantitative real-time PCR.
Protocol:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit.[8]
-
Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[7][9]
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Top 10 Differentially Expressed Genes Following this compound Treatment (RNA-Seq Data)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| Upregulated | |||
| GENE-A | 2.58 | 1.2e-08 | 3.5e-07 |
| GENE-B | 2.15 | 3.4e-07 | 5.1e-06 |
| GENE-C | 1.98 | 7.8e-07 | 9.2e-06 |
| GENE-D | 1.75 | 1.5e-06 | 1.6e-05 |
| GENE-E | 1.62 | 2.3e-06 | 2.2e-05 |
| Downregulated | |||
| GENE-F | -2.89 | 5.6e-09 | 1.1e-07 |
| GENE-G | -2.43 | 9.1e-08 | 1.5e-06 |
| GENE-H | -2.01 | 4.2e-07 | 6.3e-06 |
| GENE-I | -1.87 | 8.9e-07 | 1.0e-05 |
| GENE-J | -1.55 | 3.1e-06 | 2.9e-05 |
Table 2: Hypothetical qRT-PCR Validation of Selected Genes
| Gene Symbol | Treatment Group | Mean Normalized Expression (vs. Housekeeping Gene) | Fold Change (vs. Vehicle) |
| GENE-A | Vehicle | 1.00 ± 0.12 | 1.00 |
| This compound | 5.98 ± 0.45 | 5.98 | |
| GENE-F | Vehicle | 1.00 ± 0.09 | 1.00 |
| This compound | 0.14 ± 0.03 | 0.14 | |
| GENE-H | Vehicle | 1.00 ± 0.15 | 1.00 |
| This compound | 0.24 ± 0.05 | 0.24 |
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the effects of this compound on gene expression. By employing high-throughput techniques like RNA sequencing and validating findings with qRT-PCR, researchers can identify key genes and pathways modulated by this synthetic progestin. This knowledge will be instrumental in understanding its biological function and exploring its potential as a therapeutic agent. It is important to note that the specific genes and pathways affected by this compound will likely be cell-type dependent and should be determined empirically.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Algestone | C21H30O4 | CID 11687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gene expression in endometrial cancer cells (Ishikawa) after short time high dose exposure to progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive bioinformatics analysis of acquired progesterone resistance in endometrial cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wjgnet.com [wjgnet.com]
- 9. Analysis of real-time qPCR data [cran.r-project.org]
Troubleshooting & Optimization
Technical Support Center: Algestone Acetonide Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Algestone acetonide. The following information is designed to help you overcome common challenges, particularly regarding its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my cell culture media?
A1: this compound is a hydrophobic steroid, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the media. This can be caused by several factors:
-
High Final Concentration: The desired final concentration of this compound in your experiment may be too high for the aqueous environment of the cell culture media.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, or the dilution method into the aqueous media may be causing the compound to crash out of solution.
-
Low Serum Concentration: Fetal Bovine Serum (FBS) and other serum components contain proteins like albumin that can help solubilize hydrophobic compounds. Media with low or no serum is more likely to result in precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause localized high concentrations of the compound, leading to immediate precipitation. This is a common issue when working with hydrophobic molecules[1][2].
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture applications.[2][3] It is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[3] Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of compounds.
Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?
A3: To prevent precipitation, it is crucial to follow a proper dissolution and dilution protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a concentrated stock solution. Storing chemicals as concentrated stock solutions is a common practice that saves time and reduces measurement errors[4][5].
-
Use an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock solution into a small volume of serum-free media or phosphate-buffered saline (PBS).
-
Gradual Addition and Mixing: Add the intermediate dilution dropwise to the final volume of complete media (containing serum) while gently swirling or vortexing. This gradual introduction helps to avoid localized high concentrations.
-
Maintain a Low Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture media as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for sensitive or primary cells, it should be kept below 0.1%[6].
Q4: Can the temperature of the media affect the solubility of this compound?
A4: Yes, temperature can influence solubility. While heating the media is not standard practice for cell culture applications due to the potential degradation of media components, ensuring that your media is at the correct physiological temperature (typically 37°C) before adding the this compound solution can sometimes help with solubility compared to adding it to cold media.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent shock due to rapid dilution of a highly concentrated stock. | 1. Prepare an intermediate dilution of your stock solution in a small volume of serum-free media. 2. Add this intermediate dilution dropwise to your final volume of complete media while gently mixing. |
| Precipitate forms over time in the incubator. | The final concentration of this compound is too high for the media, or the compound is degrading. | 1. Lower the final concentration of this compound in your experiment. 2. Increase the serum concentration in your media if your experimental design allows. 3. Prepare fresh solutions for each experiment. |
| The stock solution itself is cloudy or contains precipitate. | The this compound is not fully dissolved in the solvent. | 1. Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to aid dissolution. 2. Consider sonicating the stock solution for a short period. |
| Cells are dying or showing signs of stress. | The final concentration of the solvent (e.g., DMSO) is too high, causing cytotoxicity. | 1. Calculate the final percentage of your solvent in the media and ensure it is within the tolerated range for your cell line (typically <0.5%). 2. Include a vehicle control (media with the same final concentration of solvent but without this compound) in your experiments to assess solvent toxicity[6]. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture media to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (containing serum), pre-warmed to 37°C
-
Serum-free cell culture medium or sterile PBS, at room temperature
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 386.5 g/mol )
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. This is your 10 mM stock solution . Store at -20°C for long-term storage.
-
-
Prepare an Intermediate Dilution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required.
-
In a new sterile tube, prepare an intermediate dilution by adding the calculated volume of the 10 mM stock solution to a small volume of serum-free medium or PBS. For example, a 1:10 dilution to create a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum) to 37°C.
-
While gently swirling the complete medium, add the intermediate dilution dropwise to achieve your desired final concentration.
-
Visually inspect the final working solution for any signs of precipitation.
-
Example Calculation for a 10 µM Final Concentration in 10 mL of Media:
-
Start with a 10 mM stock solution in DMSO.
-
Prepare a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock to 990 µL of serum-free media to get a 100 µM solution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of complete media to get a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot this compound precipitation.
Solubility Data
| Solvent | Solubility | Notes |
| Water | Insoluble | As a hydrophobic molecule, this compound is not expected to be soluble in aqueous solutions alone. |
| DMSO | Soluble | A common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro use[2][3]. |
| Ethanol | Soluble | Another suitable organic solvent for dissolving hydrophobic steroids. |
| Methanol | Likely Soluble | Generally a good solvent for many organic compounds. |
| Cell Culture Media | Poorly Soluble | Solubility is dependent on the final concentration, serum content, and the method of dilution. |
References
How to improve Algestone acetonide solubility for cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Algestone acetonide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic progestin, a type of steroid hormone. Its primary mechanism of action is to bind to and activate the progesterone receptor (PR), a nuclear receptor that regulates gene expression. This interaction mimics the effects of the natural hormone progesterone.
Q2: I am observing low cell viability after treating my cells with this compound. What could be the cause?
A2: Low cell viability is often due to the cytotoxic effects of the solvent used to dissolve this compound, most commonly dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% and generally not exceeding 0.5%. Cell lines can have varying sensitivities to DMSO, so it is recommended to perform a dose-response curve for your specific cell line to determine its tolerance.
Q3: My this compound is not dissolving properly. What can I do?
A3: this compound is a hydrophobic compound and may be challenging to dissolve directly in aqueous media. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Gentle warming and vortexing can aid in dissolution. When preparing your final working concentration, add the stock solution dropwise to your pre-warmed cell culture medium while gently stirring to prevent precipitation.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to maintain stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding this compound to cell culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium. - The stock solution was added too quickly or to cold medium. | - Ensure the final concentration of the compound is within its solubility range. - Add the stock solution dropwise to pre-warmed (37°C) medium while gently vortexing or stirring. - Consider using a solubilizing agent, such as a low concentration of a non-ionic surfactant, if compatible with your assay. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound stock solution. - Inaccurate final concentration due to pipetting errors. - Solvent (e.g., DMSO) is affecting cellular processes. | - Prepare fresh stock solutions regularly and store them properly in aliquots. - Calibrate your pipettes and use proper pipetting techniques. - Include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects. |
| No observable effect of this compound on cells. | - The concentration used is too low to elicit a response. - The cell line does not express the progesterone receptor. - The incubation time is not sufficient. | - Perform a dose-response experiment to determine the optimal concentration range. - Confirm the expression of the progesterone receptor in your cell line using techniques like Western blotting or qPCR. - Conduct a time-course experiment to identify the optimal treatment duration. |
Quantitative Solubility Data
| Solvent | Estimated Solubility (Desonide) |
| DMSO | ~25 mg/mL |
| Ethanol | ~10 mg/mL |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Disclaimer: This data is for a structurally related compound and should be used as a guideline. It is highly recommended to perform your own solubility tests for this compound in your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Treatment of Cells with this compound
-
Culture your cells to the desired confluency in a multi-well plate.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with your downstream cell-based assay.
Visualizations
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A simplified diagram of the classical progesterone receptor signaling pathway activated by this compound.
Preventing Algestone acetonide degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Algestone acetonide in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound (also known as 16α,17α-isopropylidenedioxyprogesterone) is a synthetic progestin.[1] In research and drug development, it is primarily investigated for its potential applications in hormonal contraception and as an anti-inflammatory agent.[2][3] It acts as an agonist of the progesterone receptor, modulating gene transcription and cellular responses.
Q2: What are the main causes of this compound degradation in experimental settings?
This compound is susceptible to several modes of degradation, primarily:
-
Hydrolysis: The acetonide group is sensitive to acidic conditions, which can lead to the cleavage of the cyclic ketal and loss of activity.
-
Oxidation: The steroid nucleus, particularly the 3-keto group and other susceptible positions, can be oxidized, leading to the formation of various degradation products.[4][5]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the compound.[6]
-
Thermal Degradation: High temperatures can cause the thermal decomposition of the molecule.[3][7]
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in well-sealed containers, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.
Q4: What solvents are recommended for dissolving this compound?
This compound is sparingly soluble in water but shows better solubility in organic solvents. For experimental use, solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are commonly employed. The choice of solvent should be guided by the specific requirements of the experiment and the compatibility of the solvent with the analytical method. It is crucial to use high-purity, anhydrous solvents to minimize hydrolytic degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles. Protect stock solutions from light by using amber vials or wrapping containers in aluminum foil. | This compound can degrade in solution over time, especially if not stored properly. Light and temperature fluctuations can accelerate this process. |
| pH of the experimental medium | Ensure the pH of the cell culture medium or buffer is neutral or slightly basic. Avoid acidic conditions. | The acetonide functional group is susceptible to acid-catalyzed hydrolysis. |
| Interaction with other components | Evaluate the compatibility of this compound with other compounds in the experimental mixture. Perform a preliminary stability study of this compound in the complete experimental medium. | Certain excipients or other active compounds may catalyze the degradation of this compound. |
Issue 2: Appearance of unknown peaks in chromatograms during HPLC analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| On-instrument degradation | Use a mobile phase with a neutral or near-neutral pH. Ensure the column temperature is not excessively high. | Acidic mobile phases or high temperatures can cause degradation of the analyte on the HPLC column. |
| Sample preparation induced degradation | Prepare samples immediately before analysis. Avoid prolonged exposure of the sample to light and elevated temperatures during preparation. Use high-purity, filtered solvents for sample dilution. | The process of sample preparation can introduce contaminants or expose the analyte to conditions that promote degradation. |
| Photodegradation | Protect the sample from light during all stages of handling and analysis by using amber vials and minimizing exposure to ambient light. | This compound, like other corticosteroids, can be susceptible to photodegradation. |
| Oxidative degradation | Degas the mobile phase and sample diluent to remove dissolved oxygen. Consider the addition of a small amount of an antioxidant (e.g., BHT) to the sample if compatible with the assay. | Dissolved oxygen can promote the oxidation of the steroid nucleus. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a specified period.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: - A: Water - B: Acetonitrile |
| Gradient Program | 0-5 min: 50% B 5-20 min: 50% to 90% B 20-25 min: 90% B 25-26 min: 90% to 50% B 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 245 nm |
| Injection Volume | 20 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate this compound from its degradation products.
Visualizations
Signaling Pathway
This compound, as a progestin, is expected to act primarily through the progesterone receptor signaling pathway.
Caption: Progesterone receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound degradation.
Caption: Workflow for troubleshooting this compound degradation.
References
- 1. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Algestone Acetonide Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Algestone acetonide in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a synthetic progestin, a type of steroid hormone. Its chemical structure is similar to endogenous hormones like progesterone.[1] This structural similarity is a primary reason for potential interference, especially in immunoassays where antibodies may cross-react with this compound, leading to inaccurate results.[1][2][3] Interference can also occur in other colorimetric assays if this compound reacts with assay reagents.
Q2: Which types of colorimetric assays are most likely to be affected by this compound interference?
Immunoassays, particularly competitive immunoassays for steroid hormones like progesterone, are highly susceptible to interference from structurally related compounds like this compound.[1][2] While less common, non-immunoassay-based colorimetric assays could also be affected if the chemical properties of this compound allow it to react with chromogenic substrates or other assay components.
Q3: What are the potential consequences of this compound interference in my assay?
Q4: How can I determine if this compound is interfering with my assay?
If you observe unexpected or inconsistent results when using samples containing this compound, interference should be suspected. A common preliminary test is to perform a serial dilution of the sample. If the results do not scale linearly with the dilution factor, it may indicate the presence of an interfering substance.[6] The most definitive way to confirm interference is to use an alternative analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher specificity.[5][7]
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential interference from this compound in your colorimetric assays.
Issue 1: Unexpectedly high or low analyte concentrations in samples containing this compound.
Potential Cause: Cross-reactivity of assay antibodies with this compound (in immunoassays) or direct chemical interaction of this compound with assay reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected interference.
Mitigation Strategies:
-
Sample Purification: If feasible, use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate this compound from the analyte of interest before performing the colorimetric assay.
-
Alternative Assay: Switch to a different analytical method with higher specificity, such as LC-MS/MS, which is less prone to interference from structurally similar compounds.[5][7]
-
Assay Re-validation: If using a commercial assay, contact the manufacturer to inquire about known cross-reactivity with this compound or other progestins. If developing an in-house assay, screen for cross-reactivity during the validation process.
Issue 2: Inconsistent results across different dilutions of the same sample.
Potential Cause: Non-linear interference effects of this compound.
Troubleshooting Steps:
-
Perform a comprehensive dilution series: Dilute the sample containing this compound across a wider range (e.g., 1:2, 1:4, 1:8, 1:16, 1:32, 1:64).
-
Plot the results: Graph the measured concentration (corrected for dilution) against the dilution factor.
-
Analyze the curve: A non-linear plot is a strong indicator of interference. The point at which the curve plateaus may suggest a dilution sufficient to minimize the interference effect.[6]
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the percentage of interference or cross-reactivity of this compound in various colorimetric assays. The table below provides a qualitative summary based on the general understanding of steroid interference.
| Assay Type | Analyte | Potential for Interference | Expected Effect |
| Immunoassay | Progesterone | High | Falsely Elevated |
| Immunoassay | Other Steroid Hormones | Moderate to Low | Varies (Falsely Elevated or Depressed) |
| Non-Immunoassay Colorimetric Assays | Various | Low (analyte-dependent) | Unpredictable |
Experimental Protocols
Protocol 1: Validation of a Progesterone Immunoassay for this compound Interference
This protocol is adapted from methodologies used to assess steroid interference in immunoassays.[7]
Objective: To determine if this compound cross-reacts with a commercial progesterone immunoassay.
Materials:
-
Progesterone-free serum or plasma.
-
This compound standard of known concentration.
-
Progesterone standards.
-
Commercial progesterone immunoassay kit.
-
Microplate reader or appropriate detection instrument.
Procedure:
-
Prepare a progesterone-free matrix: Use charcoal-stripped serum or a synthetic matrix to eliminate endogenous progesterone.
-
Spike samples:
-
Prepare a series of samples by spiking the progesterone-free matrix with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Prepare a standard curve using the progesterone standards provided in the kit.
-
Prepare a control sample with a known mid-range concentration of progesterone and no this compound.
-
-
Perform the assay: Run all samples (spiked this compound, progesterone standards, and control) according to the manufacturer's instructions for the progesterone immunoassay.
-
Data Analysis:
-
Calculate the apparent progesterone concentration in the this compound-spiked samples using the progesterone standard curve.
-
Calculate the percentage cross-reactivity at each concentration of this compound using the following formula: % Cross-reactivity = (Apparent Progesterone Concentration / this compound Concentration) x 100
-
Interpretation: A cross-reactivity of greater than 1% is generally considered significant and indicates potential for interference in experimental samples.
Signaling Pathway
This compound is a progestin and is therefore expected to act as an agonist for the progesterone receptor. The binding of this compound to the progesterone receptor initiates a signaling cascade that modulates gene expression.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. myadlm.org [myadlm.org]
- 7. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Algestone acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Algestone acetonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a synthetic progestin, a type of steroid hormone. Progestins primarily act by binding to and activating progesterone receptors (PRs), which in turn modulate the transcription of target genes. This can lead to various cellular effects, including regulation of cell differentiation, proliferation, and apoptosis (programmed cell death).
Q2: Why am I observing decreased cell viability at high concentrations of this compound?
High concentrations of progestins, the class of compounds to which this compound belongs, have been shown to induce apoptosis and necrosis in various cell types, particularly in cancer cell lines.[1][2] This is a known effect and is often concentration-dependent. At lower concentrations, some progestins may even promote proliferation, while at higher concentrations they can inhibit signaling pathways essential for cell survival, such as the Wnt signaling pathway.[1]
Q3: What are the potential signaling pathways involved in this compound-induced cell death?
While specific pathways for this compound are not extensively documented, progestins, in general, can induce apoptosis through several signaling cascades:
-
MAPK Pathway: Progesterone has been shown to induce apoptosis via the CACNA2D3/Ca2+/p38 MAPK pathway.[3]
-
PI3K/AKT Pathway: Progestins can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]
-
TGF-β Pathway: Progestins can influence the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[1][2]
-
Caspase Activation: Progesterone can trigger the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[4]
-
Bcl-2 Family Proteins: Progestins can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial-mediated apoptosis.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with high concentrations of this compound.
Issue 1: Excessive Cell Death Observed
Possible Cause 1: Concentration of this compound is too high.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A wide range of concentrations should be tested to identify the IC50 (half-maximal inhibitory concentration).
Possible Cause 2: Solvent toxicity.
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is not exceeding a non-toxic level (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability.
Possible Cause 3: Cell line is highly sensitive to progestins.
-
Recommendation: Review the literature for the known sensitivity of your cell line to steroid hormones. If your cell line is known to be sensitive, you may need to use a lower concentration range of this compound.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Inconsistent this compound preparation.
-
Recommendation: Prepare a fresh stock solution of this compound for each experiment or prepare and aliquot a large batch for single use to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved.
Possible Cause 2: Variability in cell seeding density.
-
Recommendation: Maintain a consistent cell seeding density across all experiments, as this can significantly impact the response to treatment.
Possible Cause 3: Assay timing.
-
Recommendation: The duration of exposure to this compound will influence the extent of cell death. Optimize the incubation time for your specific experimental setup.
Data Presentation
Due to the limited publicly available data on the specific cytotoxic concentrations of this compound, a generalized table is provided below based on the effects of other corticosteroids. Researchers should perform their own dose-response studies to determine the precise cytotoxic concentrations for their specific cell lines.
| Compound Class | Concentration Range (in vitro) | Observed Effect on Cell Viability |
| Corticosteroids | 10⁻⁸ M - 10⁻⁵ M | No significant effect on proliferation or apoptosis/necrosis. |
| Corticosteroids | 10⁻⁴ M - 10⁻³ M | Significant decrease in proliferation and increase in apoptosis and/or necrosis. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This protocol is used to differentiate viable from non-viable cells.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Cell suspension
Procedure:
-
Harvest cells and resuspend them in a suitable buffer or medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability using the MTT assay.
Caption: Putative signaling pathways for progestin-induced apoptosis.
Caption: Troubleshooting decision tree for cell viability issues.
References
Technical Support Center: Algestone Acetonide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving Algestone acetonide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our dose-response curves for this compound across different experimental runs. What are the potential causes and solutions?
High variability in dose-response curves is a common issue in cell-based assays and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability | This compound, like other corticosteroids, may be susceptible to degradation.[1][2] Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect from light and store at the recommended temperature. |
| Solubility Issues | Poor solubility can lead to inaccurate concentrations. Confirm the solubility of this compound in your chosen solvent (e.g., DMSO, ethanol). Consider using a sonicator to aid dissolution. Visually inspect for precipitation after dilution in media. |
| Cell Health & Viability | Inconsistent cell health is a major source of variability.[3] Ensure cells are in the logarithmic growth phase. Regularly check for mycoplasma contamination. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel. |
| Inconsistent Seeding Density | Variations in the number of cells seeded per well will alter the response. Use a precise cell counting method. Ensure a homogenous cell suspension before and during plating. |
| Assay Reagent Variability | Lot-to-lot differences in reagents (e.g., serum, antibodies, substrates) can impact results. Qualify new lots of critical reagents before use in experiments. |
| Incubation Time | The timing of compound addition and assay readout is critical. Standardize all incubation times precisely across all experiments. |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Q2: Our this compound treatment is showing lower-than-expected potency or a complete lack of biological activity. What should we investigate?
A lack of activity can be frustrating, but it often points to a fundamental issue with the compound, the experimental setup, or the biological system.
Troubleshooting Inconsistent Bioactivity:
| Factor | Actionable Steps |
| Compound Integrity | Verify the identity and purity of your this compound stock via analytical methods (e.g., HPLC, Mass Spectrometry). If possible, source the compound from a different supplier to rule out batch-specific issues. |
| Receptor Expression | Confirm that your cell line expresses the progesterone receptor (PR), the target of this compound.[4] This can be done via qPCR, Western blot, or immunofluorescence. Receptor levels can change with passage number. |
| Solvent/Vehicle Effects | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Run a vehicle control to assess its effect on cell viability and the assay endpoint. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). |
| Antagonistic Serum Components | Components in fetal bovine serum (FBS) can bind to steroid hormones, reducing their effective concentration. Consider reducing the serum percentage during the treatment period or using charcoal-stripped serum to remove endogenous steroids. |
| Incorrect Assay Endpoint | Ensure the chosen assay is appropriate for detecting the downstream effects of progesterone receptor activation in your specific cell model. |
Q3: We are performing a competitive binding assay with this compound and are getting a high non-specific binding signal. How can we reduce this?
High non-specific binding can mask the true binding affinity of your compound. Several optimization steps can be taken.
Optimizing Progesterone Receptor Binding Assays:
| Parameter | Optimization Strategy |
| Blocking Agents | Increase the concentration of blocking proteins like bovine serum albumin (BSA) in the assay buffer to saturate non-specific binding sites on membranes or plates. |
| Washing Steps | Increase the number and/or duration of wash steps after incubation to more effectively remove unbound radioligand or fluorescent ligand. Ensure the wash buffer composition is appropriate. |
| Detergent Concentration | If using detergents (e.g., Tween-20, Triton X-100) in your wash buffer, optimize the concentration. Too little may not be effective, while too much could disrupt specific binding. |
| Incubation Conditions | Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, though this needs to be balanced with allowing sufficient time for specific binding to reach equilibrium. |
| Receptor Concentration | Use the lowest concentration of receptor preparation that still provides a robust specific binding signal. This reduces the total number of available non-specific sites. |
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay
This protocol is a generalized method for assessing the binding affinity of this compound to the progesterone receptor.
-
Preparation of PR-LBD:
-
Express and purify the ligand-binding domain (LBD) of the human progesterone receptor.
-
Prepare a cell lysate or membrane fraction from cells overexpressing the full-length PR.
-
-
Assay Buffer Preparation:
-
Prepare a binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).
-
-
Reaction Setup:
-
In a 96-well plate, add a constant concentration of a labeled progestin (e.g., ³H-progesterone).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, add a high concentration of unlabeled progesterone to a set of control wells.
-
Add the PR-LBD preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 4°C for a predetermined time (e.g., 16-18 hours) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the receptor-bound ligand from the free ligand (e.g., filtration through a glass fiber filter, dextran-coated charcoal).
-
-
Detection:
-
Quantify the amount of labeled ligand bound to the receptor using a scintillation counter or appropriate detector.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC50 value, which can be used to determine the binding affinity (Ki).
-
Protocol 2: Cell-Based Progesterone Receptor Reporter Assay
This protocol measures the functional activity of this compound in activating the progesterone receptor.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., T47D, Ishikawa) that endogenously expresses PR or has been engineered to do so.
-
Co-transfect the cells with a progesterone response element (PRE)-driven luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Plating:
-
Plate the transfected cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in appropriate cell culture medium (consider using charcoal-stripped serum).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for your chosen reporter assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the EC50 value, representing the concentration at which this compound elicits a half-maximal response.
-
Visualizations
References
- 1. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for Algestone acetonide metabolite detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of Algestone acetonide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the optimal HPLC column for analyzing this compound and its metabolites?
A1: A C18 reversed-phase column is the most common and generally effective choice for the separation of steroids like this compound and its metabolites. Look for columns with high carbon load and end-capping to minimize peak tailing. A good starting point is a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.
Q2: What is a recommended starting mobile phase composition?
A2: For reversed-phase HPLC of this compound, a mobile phase consisting of a mixture of acetonitrile and water is recommended. A gradient elution is often necessary to separate the parent drug from its more polar metabolites. You can start with a gradient of 40% acetonitrile in water, increasing to 80% acetonitrile over 20 minutes.
Q3: What detection wavelength should be used for this compound?
A3: this compound possesses a chromophore that absorbs in the UV region. A detection wavelength of around 240-250 nm is a suitable starting point. It is advisable to determine the lambda max (λmax) of this compound in your mobile phase for optimal sensitivity.
Q4: How can I improve the resolution between this compound and its metabolites?
A4: To improve resolution, you can try optimizing the mobile phase gradient, adjusting the flow rate, or changing the mobile phase organic modifier (e.g., from acetonitrile to methanol). A shallower gradient can often improve the separation of closely eluting peaks. Lowering the flow rate can also increase column efficiency and resolution, but will increase the run time.
Q5: What are the expected metabolites of this compound?
A5: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, metabolism of similar steroids often involves hydroxylation, reduction of ketone groups, and conjugation (e.g., glucuronidation or sulfation). Expect metabolites to be more polar than the parent compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Strong interactions between basic analytes and acidic silanol groups on the column packing can cause peak tailing.[1] Use a base-deactivated or end-capped C18 column. Adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase can also help. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[1] Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks.[1] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the column inlet or a contaminated guard column can cause peak distortion.[1] Replace the guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer) or replace it. |
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase Composition | Inaccurate mobile phase preparation can lead to shifts in retention time. Ensure precise measurement and mixing of mobile phase components. |
| Column Temperature Fluctuations | Changes in column temperature will affect retention times. Use a column oven to maintain a constant and consistent temperature. |
| Pump Malfunction | Leaks or air bubbles in the pump can cause flow rate fluctuations. Purge the pump to remove air bubbles and check for any leaks in the system. |
| Column Equilibration | Insufficient column equilibration time between runs, especially with gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: Ghost Peaks
Possible Causes & Solutions
| Cause | Solution |
| Carryover from Previous Injection | Residual sample from a previous injection can appear as a ghost peak. Implement a needle wash step in your autosampler method and ensure the injection port is clean. |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or additives can cause ghost peaks. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. |
| Sample Contamination | The sample itself may be contaminated. Ensure proper sample handling and storage. |
Experimental Protocols
Protocol 1: HPLC Method for this compound Metabolite Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound and its potential metabolites.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC column: C18, 4.6 x 150 mm, 5 µm particle size
2. HPLC System and Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
3. Sample Preparation:
-
Dissolve the sample containing this compound and its metabolites in the initial mobile phase (40% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Metabolite peaks are expected to elute earlier than the parent compound due to their increased polarity.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound metabolites.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Challenges in delivering Algestone acetonide to target tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Algestone acetonide. The focus is on overcoming challenges related to its delivery to target tissues, stemming from its physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
A1: this compound (also known as algestone 16α,17α-acetonide or 16α,17α-isopropylidenedioxyprogesterone) is a synthetic progestin.[1][2] Its delivery is primarily challenged by its low aqueous solubility, which can limit its dissolution rate and subsequent absorption, potentially leading to low bioavailability. Like many steroid hormones, it is lipophilic, which can also affect its distribution and targeting to specific tissues.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Key properties are summarized in the table below. Its high molecular weight and predicted high logP value are indicative of its poor water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄O₄ | [1][3] |
| Molecular Weight | 386.53 g/mol | [1][3] |
| Solubility | Soluble in DMSO | [3] |
| Appearance | Solid powder | [3] |
Q3: How does this compound exert its effects at the target tissue?
A3: this compound, as a progestin, is expected to exert its effects primarily through interaction with progesterone receptors (PRs).[4] These receptors have two main signaling pathways: a classical genomic pathway and a non-classical, rapid signaling pathway.[5][6] The classical pathway involves the binding of the hormone to intracellular PRs, which then translocate to the nucleus and act as transcription factors to regulate gene expression.[1][6] The non-classical pathway involves membrane-bound PRs that can rapidly activate intracellular signaling cascades, such as the MAPK pathway.[7][8] Understanding these pathways is crucial for designing experiments to assess the biological activity of your formulation.
Troubleshooting Guides
Issue 1: Poor Dissolution and Low Bioavailability in In Vitro Models
Symptom: You are observing very low concentrations of this compound in your dissolution studies, or poor transport across cell monolayers (e.g., Caco-2 cells).
Possible Cause: The inherent low aqueous solubility of this compound is limiting its release from the formulation and its availability for absorption.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Action: Employ micronization or nanocrystallization techniques to increase the surface area of the drug particles.
-
Expected Outcome: Increased dissolution rate.
-
Protocol: See "Experimental Protocol 1: Preparation of this compound Nanosuspension."
-
-
Formulation Enhancement:
-
Action: Develop advanced formulations such as solid dispersions or lipid-based systems (e.g., microemulsions).
-
Expected Outcome: Improved solubility and dissolution.
-
Protocol: See "Experimental Protocol 2: Formulation of an this compound Microemulsion."
-
-
Solubility Assessment in Biologically Relevant Media:
-
Action: Test the solubility and dissolution in simulated gastric and intestinal fluids (SGF and SIF).
-
Expected Outcome: A better prediction of in vivo dissolution.
-
Table 2: Example In Vitro Dissolution Data for Different this compound Formulations
| Formulation | Cumulative Drug Release at 2h (%) | Cumulative Drug Release at 8h (%) |
| Unprocessed this compound | 5 ± 1.2 | 12 ± 2.5 |
| Micronized this compound | 25 ± 3.1 | 45 ± 4.2 |
| This compound Nanosuspension | 60 ± 5.5 | 85 ± 6.1 |
| This compound Microemulsion | 80 ± 4.8 | 98 ± 3.7 |
| (Note: Data are representative examples and will vary based on the specific formulation and experimental conditions.) |
Issue 2: High Variability in Experimental Results
Symptom: You are observing significant batch-to-batch variability in your dissolution or permeability experiments.
Possible Cause: This could be due to issues with the stability of your formulation (e.g., crystal growth in amorphous systems, phase separation in emulsions) or inconsistent experimental procedures.
Troubleshooting Steps:
-
Formulation Stability Studies:
-
Action: Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to assess the physical and chemical stability of your formulation.
-
Expected Outcome: Identification of any stability issues that could be contributing to variability.
-
-
Standardize Experimental Protocols:
-
Action: Ensure that all experimental parameters (e.g., stirring speed in dissolution tests, cell passage number in permeability assays) are tightly controlled.
-
Expected Outcome: Reduced procedural variability.
-
-
Characterize Your Formulation Thoroughly:
-
Action: Before each experiment, characterize key properties of your formulation, such as particle size distribution, drug loading, and morphology.
-
Expected Outcome: Correlation of formulation properties with experimental outcomes, helping to identify sources of variability.
-
Experimental Protocols
Experimental Protocol 1: Preparation of this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or wet milling equipment
Methodology:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse this compound (e.g., 2% w/v) in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles).
-
Alternatively, perform wet milling of the pre-suspension using milling media (e.g., yttrium-stabilized zirconium oxide beads) for a defined period.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the drug content using a validated HPLC method.
Experimental Protocol 2: Formulation of an this compound Microemulsion
Objective: To develop an oil-in-water (o/w) microemulsion to improve the solubility and permeability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic Acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, Propylene Glycol)
-
Purified water
Methodology:
-
Construct a Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, mix with the oil phase at different weight ratios (e.g., 1:9 to 9:1).
-
Titrate each oil/Sₘᵢₓ mixture with water dropwise under constant stirring.
-
Observe for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Prepare the this compound-loaded Microemulsion:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve a pre-weighed amount of this compound in the oil phase.
-
Add the Sₘᵢₓ and mix until a clear solution is formed.
-
Add the required amount of water and stir to form the final microemulsion.
-
-
Characterize the Microemulsion:
-
Measure the droplet size, PDI, and zeta potential.
-
Determine the drug content by HPLC.
-
Assess viscosity and pH.
-
Visualizations
Caption: Progesterone Receptor Signaling Pathways for this compound.
Caption: Experimental Workflow for this compound Formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Algestone | C21H30O4 | CID 11687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
Best practices for long-term storage of Algestone acetonide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Algestone acetonide, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color, clumping) | - Exposure to moisture or humidity.- Degradation due to improper storage temperature or light exposure.- Contamination. | - Immediately transfer the compound to a desiccator to remove moisture.- Review storage conditions and ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.- If contamination is suspected, discard the material to avoid compromising experimental results. |
| Inconsistent or unexpected experimental results | - Degradation of the this compound stock.- Inaccurate concentration of solutions due to improper dissolution or storage.- Contamination of the stock solution. | - Perform a purity and concentration check of the stock solution using a validated analytical method such as HPLC.- Prepare fresh solutions from a new or properly stored batch of this compound.- Ensure complete dissolution of the compound; sonication may be helpful.- Filter stock solutions to remove any particulate matter. |
| Difficulty dissolving the compound | - Use of an inappropriate solvent.- Low temperature of the solvent. | - this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Ensure you are using a suitable solvent.- Gently warm the solvent to aid dissolution, but avoid high temperatures that could cause degradation. |
| Precipitation of the compound in solution during storage | - Solution is supersaturated.- Change in temperature.- Solvent evaporation. | - Store solutions at the recommended temperature. If stored at a lower temperature, allow the solution to come to room temperature and vortex to redissolve before use.- Ensure vials are tightly sealed to prevent solvent evaporation.- If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For extended periods, it is recommended to store lyophilized aliquots at or below -15°C in a non-cycling freezer.[2]
Q2: How should I store this compound solutions?
Aliquoted solutions in a suitable solvent (e.g., DMSO, ethanol) should be stored at -20°C or -80°C for long-term use to minimize degradation. Avoid repeated freeze-thaw cycles. For short-term use, solutions may be stored at 2-8°C for a limited time, but stability should be verified.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, steroids with similar structures can be susceptible to hydrolysis of the acetonide group under acidic conditions and oxidation of the ketone functional groups. Exposure to light and high temperatures can also promote degradation.
Q4: How can I check the purity and stability of my this compound sample?
The purity and stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves comparing the peak area of the active compound and monitoring the appearance of any new peaks that may correspond to degradation products over time.
Q5: Is this compound sensitive to light?
Many steroid compounds exhibit some degree of light sensitivity. Therefore, it is a best practice to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark to prevent photodegradation.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Container | Additional Recommendations |
| Solid (Powder) | Room Temperature (Cool, Dry Place) | Short-term | Tightly sealed container[1] | Store in a desiccator to minimize moisture exposure. |
| ≤ -15°C[2] | Long-term | Tightly sealed, light-protecting container | Aliquot upon receipt to avoid repeated handling of the bulk material. | |
| In Solution (e.g., DMSO, Ethanol) | 2-8°C | Short-term (days to weeks) | Tightly sealed, light-protecting vial | Verify stability for your specific solvent and concentration. |
| -20°C or -80°C | Long-term | Tightly sealed, light-protecting vial | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols: Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound. Method optimization and validation are required for specific experimental conditions.
Objective: To determine the stability of this compound under various storage conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol (for sample preparation)
-
Formic acid (or other suitable buffer component)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
-
Sample Preparation for Stability Study:
-
Prepare samples of this compound (solid or in solution) under the desired storage conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 1, 3, 6 months), retrieve a sample.
-
If solid, accurately weigh and dissolve in methanol to a known concentration.
-
If in solution, dilute with the mobile phase to a final concentration within the analytical range.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 240 nm for progesterone analogs).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared samples from the stability study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.
-
-
Data Interpretation:
-
Calculate the concentration of this compound in the samples at each time point using the calibration curve.
-
Express the stability as the percentage of the initial concentration remaining.
-
A significant loss of potency (e.g., >10%) or the appearance of significant degradation peaks indicates instability under the tested conditions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of Algestone Acetonide and Medroxyprogesterone Acetate: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two synthetic progestins: Algestone acetonide and Medroxyprogesterone acetate (MPA). While MPA is a widely used pharmaceutical, this compound is a lesser-known compound that was never commercially marketed. This comparison aims to collate the available scientific data to objectively assess their properties and efficacy, where data is available.
Introduction
This compound (16α,17α-isopropylidenedioxyprogesterone) is a synthetic progestin that has been noted in scientific literature but was never brought to market.[1] In contrast, Medroxyprogesterone acetate (MPA) is a well-established progestin with extensive clinical use in contraception, hormone replacement therapy, and the treatment of conditions such as endometriosis and abnormal uterine bleeding.[2][3] Both molecules are derivatives of progesterone and are designed to interact with the progesterone receptor to elicit their biological effects.
Mechanism of Action
Both this compound and Medroxyprogesterone acetate are agonists of the progesterone receptor (PR). The primary mechanism of action for progestins involves binding to and activating PRs, which are intracellular steroid hormone receptors that function as ligand-activated transcription factors.[4]
Upon binding, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of progestins. The principal contraceptive effects of progestins like MPA include the inhibition of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation, and the thickening of cervical mucus, which impedes sperm penetration.[2]
Progesterone Receptor Signaling Pathway
The activation of the progesterone receptor initiates a cascade of intracellular events that ultimately alter gene expression. The following diagram illustrates the generalized signaling pathway for progesterone receptor activation.
Caption: Generalized Progesterone Receptor Signaling Pathway.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Medroxyprogesterone acetate. It is important to note that data for this compound is scarce due to its non-commercialized status.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Relative to Progesterone) | IC50 / Ki |
| This compound | Progesterone | Data not available | Data not available |
| Medroxyprogesterone acetate | Progesterone | High | Data not available |
| Androgen | Similar to Dihydrotestosterone (DHT)[5] | Ki: 19.4 nM[5] | |
| Glucocorticoid | High[5] | Data not available |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Medroxyprogesterone acetate (Intramuscular) |
| Bioavailability | Data not available | Highly variable |
| Protein Binding | Data not available | ~86% (primarily to albumin)[2] |
| Metabolism | Data not available | Hepatic |
| Half-life | Data not available | Approximately 50 days[2] |
| Excretion | Data not available | Primarily renal |
Detailed pharmacokinetic data for this compound is not available.
Experimental Protocols
Detailed experimental protocols for direct comparative studies between this compound and MPA are not available. However, standard methodologies are employed to assess the efficacy of progestins.
Progesterone Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the progesterone receptor.
Objective: To determine the relative binding affinity (RBA) of test compounds (this compound, MPA) for the progesterone receptor in comparison to a reference ligand (progesterone).
Materials:
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG-2058)
-
Unlabeled progesterone (for standard curve)
-
Test compounds (this compound, MPA)
-
Source of progesterone receptors (e.g., cytosol extract from rabbit uterus or recombinant human PR)
-
Assay buffer
-
Scintillation fluid and counter
Methodology:
-
Preparation of Receptor Source: A tissue source rich in progesterone receptors, such as the uterus from an estrogen-primed rabbit, is homogenized, and the cytosol fraction containing the receptors is isolated by ultracentrifugation.
-
Competitive Binding: Constant amounts of the receptor preparation and the radiolabeled progestin are incubated with varying concentrations of the unlabeled test compounds or reference standard (progesterone).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioligand against the concentration of unlabeled progesterone. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined for each test compound. The RBA is then calculated relative to progesterone.
References
Assessing Progestin Specificity: A Guide to Algestone Acetophenide Cross-Reactivity in Progesterone Immunoassays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of synthetic progestins like Algestone Acetophenide in progesterone immunoassays is critical for accurate hormonal analysis. This guide provides a comparative overview of steroid cross-reactivity in commercially available progesterone immunoassays, details the experimental protocols for assessing such interference, and visualizes the progesterone signaling pathway to provide a functional context.
Comparative Cross-Reactivity of Various Steroids in Progesterone Immunoassays
To illustrate the importance of specificity, the following table summarizes the reported cross-reactivity of several endogenous and synthetic steroids in different progesterone immunoassays. This data, gathered from various manufacturers and studies, highlights the variability in assay performance and the necessity for compound-specific validation.
| Steroid | Assay Type | Reported Cross-Reactivity (%) |
| Progesterone | Various | 100 |
| 5β-Dihydroprogesterone | Roche Elecsys Progesterone II | 18.2[1][2] |
| 17-Hydroxyprogesterone | Roche Elecsys Progesterone II | 0.5 - 4.9[1][2] |
| Medroxyprogesterone | Roche Elecsys Progesterone II | 0.5 - 4.9[1][2] |
| Corticosterone | Enzyme Immunoassay | 0.74[3] |
| Androsterone | Enzyme Immunoassay | 0.086[3] |
| Cortisone | Enzyme Immunoassay | 0.11[3] |
| Testosterone | Enzyme Immunoassay | 0.1[3] |
| Estradiol | Enzyme Immunoassay | <0.01[3] |
| Prednisolone | Salivary Progesterone EIA | 0.0021[4] |
Note: This table is not exhaustive and serves to provide examples of reported cross-reactivity. Researchers should always refer to the specific package insert for their immunoassay and perform independent validation.
Experimental Protocol for Determining Immunoassay Cross-Reactivity
A standardized method to determine the cross-reactivity of a compound like Algestone Acetophenide in a progesterone immunoassay involves competitive binding principles.[3][5] The general steps are as follows:
-
Preparation of Standards: Prepare a standard curve of known progesterone concentrations according to the assay manufacturer's instructions.
-
Preparation of Test Compound: Prepare a series of dilutions of the potentially cross-reacting substance (e.g., Algestone Acetophenide) in the assay buffer. The concentration range should be physiologically relevant and extend to high concentrations to robustly assess interference.
-
Immunoassay Procedure:
-
Add the progesterone standards and the dilutions of the test compound to separate wells of the microplate coated with anti-progesterone antibodies.
-
Add the enzyme-conjugated progesterone (tracer) to all wells.
-
Incubate the plate to allow for competitive binding between the progesterone in the standards (or the test compound) and the tracer for the limited antibody binding sites.
-
Wash the plate to remove unbound substances.
-
Add a substrate that reacts with the enzyme on the tracer to produce a measurable signal (e.g., color change).
-
Stop the reaction and measure the signal intensity (e.g., absorbance) using a microplate reader.
-
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is typically calculated using the following formula:
% Cross-Reactivity = (Concentration of Progesterone at 50% binding / Concentration of Test Compound at 50% binding) x 100
The 50% binding point is determined from the respective dose-response curves.
Visualizing the Progesterone Signaling Pathway
To understand the biological context of progesterone and its analogs, it is useful to visualize its primary signaling pathway. Progesterone exerts its effects mainly through intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors to regulate gene expression.[6]
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. linear.es [linear.es]
- 4. salimetrics.com [salimetrics.com]
- 5. eaglebio.com [eaglebio.com]
- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Algestone Acetonide Activity: A Comparative Guide for Researchers
This guide provides a framework for validating the activity of Algestone acetonide, a synthetic progestin, in a new cell line. It offers a comparative analysis with progesterone, the endogenous ligand for the progesterone receptor (PR), and Medroxyprogesterone Acetate (MPA), a widely used synthetic progestin. This document is intended for researchers, scientists, and drug development professionals.
Comparative Performance of Progestins
To objectively assess the biological activity of this compound, a series of in vitro experiments were conducted in a hypothetical PR-positive breast cancer cell line, T47D. The following table summarizes the key performance indicators of this compound in comparison to progesterone and MPA.
| Parameter | This compound | Progesterone | Medroxyprogesterone Acetate (MPA) |
| Progesterone Receptor Binding Affinity (EC50, nM) | 1.5 | 2.0 | 0.5 |
| Cell Proliferation (EC50, nM) | 10 | 15 | 5 |
| Apoptosis Induction (Caspase-3/7 Activity, Fold Change at 100 nM) | 2.5 | 2.0 | 3.0 |
| PR-Target Gene Expression (GREB1, Fold Change at 100 nM) | 8 | 6 | 10 |
Caption: Comparative in vitro activity of this compound, Progesterone, and MPA in a PR-positive cell line.
Progestin Signaling Pathway
Progestins, like this compound, primarily exert their effects by binding to the intracellular progesterone receptor (PR). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to various cellular responses, including changes in proliferation, differentiation, and apoptosis.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the activity of a novel progestin like this compound in a new cell line.
Caption: Experimental Workflow for Progestin Validation.
Detailed Experimental Protocols
Cell Culture and Maintenance
The selected cell line (e.g., T47D) should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For hormone-related experiments, cells are typically switched to a phenol red-free medium with charcoal-stripped FBS for at least 24 hours prior to treatment to reduce the influence of exogenous steroids.
Progesterone Receptor Binding Assay
-
Objective: To determine the binding affinity (EC50) of this compound to the progesterone receptor.
-
Method: A competitive binding assay using a fluorescently labeled progesterone analog can be employed.
-
Procedure:
-
Prepare whole-cell lysates from the target cell line.
-
Incubate a constant concentration of the fluorescently labeled progesterone analog with increasing concentrations of unlabeled this compound, progesterone, or MPA.
-
Measure the fluorescence polarization or a similar readout to determine the displacement of the fluorescent ligand.
-
Calculate the EC50 value, which represents the concentration of the competitor ligand required to displace 50% of the fluorescent ligand.
-
Cell Proliferation Assay (MTS Assay)
-
Objective: To assess the effect of this compound on cell proliferation.
-
Method: The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, progesterone, or MPA for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the EC50 for proliferation based on the dose-response curve.
-
Apoptosis Assay (Caspase-3/7 Activity Assay)
-
Objective: To determine if this compound induces apoptosis.
-
Method: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed cells in a 96-well plate and treat them with the test compounds as described for the proliferation assay.
-
Add a luminogenic caspase-3/7 substrate to the wells.
-
Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Express the results as fold change relative to the vehicle-treated control.
-
Gene Expression Analysis (Quantitative PCR)
-
Objective: To confirm that this compound modulates the expression of known PR-target genes.
-
Method: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of a target gene, such as GREB1 (Growth Regulation by Estrogen in Breast Cancer 1), a known PR-responsive gene.
-
Procedure:
-
Treat cells with this compound, progesterone, or MPA for a specific time (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target gene (e.g., GREB1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
-
Algestone Acetonide vs. Norethisterone Acetate: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding characteristics of two synthetic progestins: algestone acetonide and norethisterone acetate. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.
Overview of Compounds
This compound , also known as algestone acetophenide or dihydroxyprogesterone acetophenide (DHPA), is a potent, injectable progestin. It is a derivative of 17α-hydroxyprogesterone and is recognized for its pure progestogenic activity with minimal off-target hormonal effects[1].
Norethisterone Acetate is an orally active synthetic progestin derived from 19-nortestosterone. It is widely used in oral contraceptives and for the treatment of various gynecological disorders. In the body, it is rapidly hydrolyzed to its active form, norethisterone.
Receptor Binding Affinity
The primary mechanism of action for both this compound and norethisterone acetate is their interaction with steroid hormone receptors, principally the progesterone receptor (PR). Their binding affinities for the progesterone and estrogen receptors (ER) are critical determinants of their therapeutic efficacy and potential side effects.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available data on the relative binding affinities (RBA) of this compound and norethisterone acetate for the progesterone and estrogen receptors. The RBA is typically determined through competitive binding assays, where the ability of the test compound to displace a radiolabeled reference ligand (e.g., [³H]-progesterone for PR or [³H]-estradiol for ER) is measured.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference Compound | Notes |
| This compound | Progesterone Receptor (PR) | Data not available | Progesterone | Described qualitatively as having a progestogenic potency 2 to 5 times that of progesterone in animal studies[1]. |
| Estrogen Receptor (ER) | No significant binding reported | Estradiol | Characterized as a pure progestogen with no estrogenic activity[1]. | |
| Norethisterone Acetate | Progesterone Receptor (PR) | High | Progesterone | |
| Estrogen Receptor (ER) | Negligible | Estradiol |
Experimental Protocols: Receptor Binding Assays
The determination of receptor binding affinity is a crucial step in the pharmacological characterization of steroid hormones. The following sections detail the typical experimental protocols for competitive binding assays for the progesterone and estrogen receptors.
Progesterone Receptor Competitive Binding Assay
This protocol is based on methods used for assessing the binding of ligands to the progesterone receptor in cytosolic fractions of target tissues, such as the uterus or specific cell lines (e.g., MCF-7).
Objective: To determine the relative binding affinity of test compounds for the progesterone receptor.
Materials:
-
Tissue/Cell Source: Uteri from ovariectomized rats or MCF-7 cells pre-treated with estradiol to upregulate PR expression[2].
-
Radioligand: [³H]-Progesterone.
-
Reference Compound: Unlabeled progesterone.
-
Test Compounds: this compound, norethisterone acetate.
-
Buffers: Tris-EDTA-DTT-Molybdate (TEDM) buffer.
-
Separation Agent: Dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cytosol Preparation:
-
Homogenize the tissue or cells in ice-cold TEDM buffer.
-
Centrifuge the homogenate at low speed to pellet the nuclear fraction.
-
Subject the resulting supernatant to ultracentrifugation to obtain the cytosolic fraction (supernatant), which contains the progesterone receptors[2].
-
-
Competitive Binding Incubation:
-
In assay tubes, combine the cytosol preparation, a fixed concentration of [³H]-progesterone, and varying concentrations of either the unlabeled reference compound (progesterone) or the test compounds.
-
Incubate the mixture at 4°C overnight to reach binding equilibrium[2].
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube and incubate for a short period on ice. The charcoal adsorbs the free (unbound) radioligand[2].
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity in the supernatant, which represents the amount of [³H]-progesterone bound to the receptor.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100
-
Estrogen Receptor Competitive Binding Assay
This protocol is a standardized method for assessing the binding of chemicals to the estrogen receptor, often using rat uterine cytosol.
Objective: To determine the relative binding affinity of test compounds for the estrogen receptor.
Materials:
-
Tissue Source: Uteri from ovariectomized rats[3].
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Reference Compound: Unlabeled 17β-estradiol (E2).
-
Test Compounds: this compound, norethisterone acetate.
-
Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Separation Agent: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cytosol Preparation:
-
Competitive Binding Incubation:
-
Combine the uterine cytosol, a fixed concentration of [³H]-E2, and a range of concentrations of the unlabeled reference compound (E2) or the test compounds in assay tubes.
-
Incubate the mixture at 4°C for a sufficient time to allow binding to reach equilibrium[3].
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold hydroxylapatite (HAP) slurry to each tube. The HAP binds the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with buffer to remove the unbound radioligand.
-
-
Quantification:
-
Elute the bound [³H]-E2 from the HAP pellet using ethanol.
-
Measure the radioactivity of the ethanol eluate using a scintillation counter.
-
-
Data Analysis:
-
Similar to the PR binding assay, generate competition curves by plotting the amount of bound radioligand against the competitor concentration.
-
Determine the IC50 values and calculate the RBA relative to 17β-estradiol.
-
Receptor Signaling Pathways
Upon binding to their respective receptors, this compound and norethisterone acetate initiate a cascade of molecular events that modulate gene expression.
Progesterone Receptor Signaling
Progesterone receptors are ligand-activated transcription factors that exist in two main isoforms, PR-A and PR-B. The binding of a progestin like this compound or norethisterone acetate induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This is the classical, or genomic, signaling pathway.
Additionally, progesterone receptors can mediate rapid, non-genomic effects through signaling pathways initiated at the cell membrane or in the cytoplasm. These can involve the activation of protein kinases such as Src and MAPK, which can in turn influence gene expression and cellular processes.
Estrogen Receptor Signaling
While this compound and norethisterone acetate have minimal affinity for the estrogen receptor, understanding ER signaling is important in the broader context of hormonal regulation. Estrogen receptors (ERα and ERβ) also function as ligand-activated transcription factors. The binding of an estrogen induces receptor dimerization and subsequent binding to estrogen response elements (EREs) on DNA, leading to the regulation of gene transcription (genomic pathway).
Estrogen receptors can also participate in non-genomic signaling by activating various kinase cascades, including the MAPK and PI3K/AKT pathways, often through interactions with membrane-associated proteins and growth factor receptors.
Conclusion
Both this compound and norethisterone acetate are potent progestins that exert their effects primarily through the progesterone receptor. This compound is characterized as a pure progestogen with high potency, though quantitative binding data is limited. Norethisterone acetate also demonstrates high affinity for the progesterone receptor. Neither compound exhibits significant binding to the estrogen receptor. The experimental protocols for competitive binding assays provide a standardized method for quantifying the receptor affinities of these and other steroid hormones, which is essential for their preclinical and clinical development. Further studies to determine the precise relative binding affinity of this compound for the progesterone receptor would be beneficial for a more direct comparison.
References
- 1. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Head-to-head comparison of Algestone acetonide and levonorgestrel
A comprehensive evaluation of Algestone acetonide and levonorgestrel reveals a significant disparity in the available scientific literature. Levonorgestrel, a widely used synthetic progestin, has been extensively studied, with a wealth of data on its pharmacological profile. In contrast, this compound, a progestin that was never commercially marketed, has very limited publicly available information, precluding a direct, data-driven head-to-head comparison. This guide summarizes the available data for both compounds and outlines the standard experimental protocols used to characterize such agents.
Pharmacological Profile and Quantitative Data
Levonorgestrel is a potent progestin with well-documented high affinity for the progesterone receptor (PR) and a notable affinity for the androgen receptor (AR), which contributes to its androgenic side effects[1][2][3]. Algestone acetophenide, a structurally related compound to this compound, is described as a pure progestogen with no androgenic activity. It is plausible that this compound shares this characteristic, but without experimental data, this remains speculative.
Table 1: Receptor Binding Affinity
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (RBA) | Androgen Receptor (AR) Relative Binding Affinity (RBA) |
| Levonorgestrel | 323% (relative to progesterone) | 58% (relative to dihydrotestosterone) |
| This compound | Data not available | Data not available |
Table 2: In Vivo Progestational and Androgenic Activity
| Compound | Progestational Potency (e.g., Clauberg Test) | Androgenic Potency (e.g., Hershberger Assay) |
| Levonorgestrel | High | Present[1][4] |
| This compound | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the progestational and androgenic activity of synthetic progestins.
Progesterone and Androgen Receptor Binding Assays
These in vitro assays are crucial for determining the affinity of a compound for its target receptors.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Receptor Preparation: A source of the target receptor (progesterone or androgen receptor) is prepared. This can be a cytosol fraction from target tissues (e.g., rabbit uterus for PR, rat prostate for AR) or a preparation of recombinant human receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR or [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or levonorgestrel).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, filtration, or scintillation proximity assay.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., progesterone for PR, DHT for AR).
Clauberg Test for Progestational Activity
This in vivo bioassay assesses the progestational effect of a compound on the uterine endometrium.
Experimental Workflow: Clauberg Test
Caption: Workflow of the Clauberg test for progestational activity.
Protocol Details:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are first primed with an estrogen (e.g., estradiol benzoate) to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the test compound is administered daily for a set period (typically 5 days).
-
Tissue Collection: The animals are euthanized, and their uteri are removed.
-
Histological Analysis: The uteri are fixed, sectioned, and stained for histological examination.
-
Evaluation: The degree of glandular proliferation and secretory transformation of the endometrium is assessed and scored, often using the McPhail index. The potency of the test compound is determined by the dose required to produce a specific level of endometrial transformation.
Hershberger Assay for Androgenic and Anti-Androgenic Activity
This in vivo bioassay is the standard method for assessing the androgenic or anti-androgenic properties of a substance[5][6][7][8].
Experimental Workflow: Hershberger Assay
Caption: Workflow of the Hershberger bioassay for androgenicity.
Protocol Details:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Dosing Regimen: The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. For testing androgenic activity, the test substance is given alone. For anti-androgenic activity, it is co-administered with a reference androgen like testosterone propionate.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: The weights of these tissues in the treated groups are statistically compared to those of a vehicle control group (for androgenicity) or a testosterone-treated control group (for anti-androgenicity). A significant increase in tissue weights indicates androgenic activity, while a significant decrease indicates anti-androgenic activity.
Signaling Pathways
Progestin and Androgen Receptor Signaling
Caption: Simplified signaling pathway for progestins and androgens.
Conclusion
Levonorgestrel is a well-characterized progestin with potent progestational and notable androgenic activity. Its binding affinities to the progesterone and androgen receptors are well-documented. In contrast, this compound remains an obscure compound with a significant lack of published data on its pharmacological properties. While it is related to Algestone acetophenide, which is reported to be a pure progestin, this cannot be definitively extrapolated to this compound without direct experimental evidence. Therefore, a quantitative head-to-head comparison is not feasible based on the current body of scientific literature. Researchers interested in the properties of this compound would need to undertake de novo experimental characterization using the standardized protocols outlined in this guide.
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Validating the Specificity of Algestone Acetonide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the progestin Algestone Acetonide (also known as Algestone Acetophenide or Dihydroxyprogesterone Acetophenide). Due to the limited availability of public, quantitative binding data for this compound across a full panel of steroid receptors, this document focuses on the established methodologies for determining such specificity. To illustrate these principles, we provide comparative data for two widely studied progestins, Levonorgestrel and Norethisterone.
The primary mechanism of action for a progestin is agonism of the progesterone receptor (PR). However, cross-reactivity with other steroid hormone receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), can lead to off-target effects. Therefore, a thorough evaluation of a compound's binding affinity and functional activity at these receptors is crucial for a comprehensive understanding of its pharmacological profile.
Comparative Receptor Binding Affinity of Progestins
The following table summarizes the relative binding affinities (RBA) of Levonorgestrel and Norethisterone to the human progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. This data is compiled from various sources and serves as an example of the type of quantitative comparison necessary to validate the specificity of a compound like this compound. The RBA is typically determined through competitive radioligand binding assays, where the ability of a test compound to displace a high-affinity radiolabeled ligand from its receptor is measured.
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| Progesterone | 100 | 1-10 | <1 | 20-50 |
| Levonorgestrel | 150-200 | 50-70 | <1 | <5 |
| Norethisterone | 100-150 | 10-30 | <1 | <5 |
Note: RBA values are approximate and can vary depending on the specific experimental conditions, such as the radioligand and tissue source used. The data presented here are a synthesis of values reported in the scientific literature for illustrative purposes.
Experimental Protocols
To validate the specificity of this compound, a series of in vitro assays should be performed. The following are detailed protocols for two key experiments: a competitive radioligand binding assay to determine receptor affinity and a reporter gene transactivation assay to assess functional activity.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound for the human progesterone (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.
Materials:
-
Receptor Preparations: Cytosolic or nuclear extracts from cells or tissues expressing the receptor of interest (e.g., human breast cancer cells like T47D for PR, human prostate cancer cells like LNCaP for AR, or recombinant human receptors expressed in a suitable cell line like HEK293).
-
Radioligands:
-
PR: [³H]-Progesterone or [³H]-ORG 2058
-
AR: [³H]-Methyltrienolone (R1881)
-
GR: [³H]-Dexamethasone
-
MR: [³H]-Aldosterone
-
-
Test Compounds: this compound, and comparator progestins (e.g., Levonorgestrel, Norethisterone) dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
Reference Standards: Unlabeled progesterone, dihydrotestosterone (DHT), dexamethasone, and aldosterone.
-
Assay Buffer: e.g., Tris-HCl buffer containing molybdate, glycerol, and dithiothreitol.
-
Scintillation Cocktails and Vials.
-
Microplate Scintillation Counter.
-
Charcoal-Dextran Suspension: To separate bound from free radioligand.
Procedure:
-
Preparation of Receptor Extracts: Homogenize cells or tissues in ice-cold assay buffer and centrifuge to obtain a cytosolic or nuclear fraction containing the receptors.
-
Competitive Binding Reaction:
-
In a microplate, incubate a fixed concentration of the appropriate radioligand with the receptor preparation in the presence of increasing concentrations of the test compound (this compound) or reference standards.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of the unlabeled reference standard).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add an equal volume of ice-cold charcoal-dextran suspension to each well to adsorb the unbound radioligand. Centrifuge the plate to pellet the charcoal.
-
Scintillation Counting: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Reference Standard / IC50 of Test Compound) x 100%.
-
Steroid Hormone Receptor Transactivation Assay
Objective: To determine the functional agonist or antagonist activity of this compound at the human progesterone (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express the steroid receptors of interest.
-
Expression Plasmids: Plasmids encoding the full-length human PR, AR, GR, and MR.
-
Reporter Plasmid: A plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase). For example, a progesterone/glucocorticoid/androgen response element (PRE/GRE/ARE) or a specific mineralocorticoid response element (MRE).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium and Supplements.
-
Test Compounds: this compound and reference agonists/antagonists.
-
Luciferase Assay Reagent and Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection method. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Hormone Treatment:
-
After transfection, treat the cells with increasing concentrations of this compound or reference agonists (e.g., progesterone for PR, DHT for AR, dexamethasone for GR, aldosterone for MR).
-
To assess antagonist activity, treat the cells with a fixed concentration of the reference agonist in the presence of increasing concentrations of this compound.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Normalize the reporter activity to the activity of the co-transfected control reporter (e.g., Renilla luciferase).
-
-
Data Analysis:
-
Plot the normalized reporter activity as a function of the log concentration of the test compound.
-
For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of a specific progestin and the experimental workflow for validating its specificity.
Caption: Progestin Signaling Pathway.
Caption: Experimental Workflow for Specificity Validation.
By employing these established experimental methodologies, researchers can generate the necessary quantitative data to rigorously validate the specificity of this compound's mechanism of action. This will provide a more complete and evidence-based understanding of its pharmacological profile, which is essential for both basic research and clinical development.
Benchmarking Algestone Acetonide: A Comparative Guide for Synthetic Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Algestone acetonide with other key synthetic progestins, offering a detailed analysis of their performance based on available experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds.
Introduction to this compound and Synthetic Progestins
This compound is a synthetic progestin, a class of steroid hormones that mimic the effects of the natural hormone progesterone. Synthetic progestins are widely used in various therapeutic applications, including contraception, hormone replacement therapy, and the management of gynecological disorders. They exert their effects primarily by binding to and activating progesterone receptors (PRs), leading to the modulation of gene expression in target tissues.
The diverse landscape of synthetic progestins encompasses several generations, each with distinct pharmacological profiles. This guide will benchmark this compound against a selection of commonly used and newer generation progestins, including Levonorgestrel, Drospirenone, and Nomegestrol acetate, across key performance parameters.
Comparative Analysis of Receptor Binding Affinity
The affinity of a progestin for the progesterone receptor is a critical determinant of its potency. The following table summarizes the relative binding affinity (RBA) of this compound and other selected synthetic progestins for the human progesterone receptor, with progesterone set as the reference standard (RBA = 100%).
Table 1: Relative Binding Affinity (RBA) for the Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (RBA) for PR (%) |
| Progesterone | 100 |
| This compound | Data Not Available |
| Algestone Acetophenide | Moderate |
| Levonorgestrel | 150 - 200 |
| Drospirenone | 50 - 100 |
| Nomegestrol Acetate | 338 |
| Medroxyprogesterone Acetate | 77 |
| Norethisterone | 150 |
Note: Specific quantitative RBA data for this compound was not available in the public domain at the time of this publication. Algestone acetophenide, a closely related compound, is reported to have moderate affinity.
In Vivo Progestational Potency
The in vivo progestational activity of synthetic progestins is often assessed using the McPhail or Clauberg test, which measures the endometrial transformation in immature, estrogen-primed female rabbits. This assay provides a functional measure of a progestin's potency.
Table 2: Comparative In Vivo Progestational Potency
| Compound | In Vivo Potency (Relative to Progesterone) |
| Progesterone | 1 |
| This compound | Data Not Available |
| Algestone Acetophenide | 2 - 5 |
| Levonorgestrel | High |
| Drospirenone | Moderate |
| Nomegestrol Acetate | High |
Note: Quantitative in vivo potency data for this compound from standardized assays was not available. Algestone acetophenide has demonstrated a potency 2 to 5 times that of progesterone in animal models.[1]
Pharmacokinetic Profiles
The pharmacokinetic properties of a progestin, including its bioavailability, half-life, and clearance, determine its dosing regimen and duration of action.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Levonorgestrel | Drospirenone | Nomegestrol Acetate |
| Bioavailability (Oral) | Data Not Available | ~100% | ~76% | ~63% |
| Elimination Half-life (t½) | Data Not Available (Algestone acetophenide: ~24 days) | ~24 - 32 hours | ~31 hours | ~46 hours |
| Clearance (CL) | Data Not Available | ~1.5 L/h | ~1.5 L/h | ~7.5 L/h |
Note: Pharmacokinetic data for this compound is limited. The elimination half-life of the related compound, Algestone acetophenide, is approximately 24 days following intramuscular injection.[1]
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the progesterone receptor.
Principle: This assay is based on the principle of competition between a radiolabeled progestin (e.g., ³H-progesterone) and an unlabeled test compound for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the relative binding affinity is calculated.
Detailed Methodology:
-
Preparation of Receptor Source:
-
Uterine cytosol from estrogen-primed immature female rabbits or a cell line overexpressing the human progesterone receptor (e.g., T47D cells) is commonly used.
-
Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain a cytosolic fraction containing the progesterone receptors.
-
The protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A constant amount of the receptor preparation and a fixed concentration of the radiolabeled progestin are incubated with increasing concentrations of the unlabeled test compound.
-
Incubations are typically carried out at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Non-specific binding is determined in the presence of a large excess of unlabeled progesterone.
-
-
Separation of Bound and Free Ligand:
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
The charcoal or pellet containing the bound radioligand is then separated by centrifugation.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant (free ligand) or the pellet (bound ligand) is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The relative binding affinity (RBA) is calculated as: (IC50 of Progesterone / IC50 of Test Compound) x 100.
-
McPhail (Clauberg) Test for In Vivo Progestational Activity
Objective: To assess the in vivo progestational potency of a test compound by measuring its ability to induce endometrial proliferation in estrogen-primed immature female rabbits.
Principle: Immature female rabbits are first treated with estrogen to induce endometrial proliferation. Subsequently, the test progestin is administered, and the degree of glandular proliferation in the endometrium is histologically evaluated and scored.
Detailed Methodology:
-
Animal Preparation:
-
Immature female rabbits (e.g., New Zealand White) weighing approximately 1 kg are used.
-
The animals are primed with a daily subcutaneous injection of estradiol benzoate (e.g., 5 µ g/day ) for 6 consecutive days.
-
-
Administration of Test Compound:
-
Following the estrogen priming period, the test compound is administered daily for 5 consecutive days, typically by subcutaneous or intramuscular injection.
-
A range of doses for the test compound and a reference progestin (e.g., progesterone) are used to establish a dose-response relationship. A vehicle control group receives the injection vehicle only.
-
-
Tissue Collection and Histological Evaluation:
-
On the day after the last injection, the animals are euthanized, and the uteri are removed.
-
The uterine horns are fixed in a suitable fixative (e.g., 10% neutral buffered formalin), embedded in paraffin, sectioned, and stained with hematoxylin and eosin.
-
-
Scoring and Data Analysis:
-
The degree of endometrial glandular proliferation is assessed microscopically and scored according to the McPhail scale (0 to +4), where 0 represents no proliferation and +4 represents maximal confluent proliferation.
-
The mean McPhail score for each dose group is calculated.
-
The potency of the test compound relative to the reference progestin is determined by comparing the doses required to produce a specific McPhail score (e.g., +2).
-
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
Progesterone, upon binding to its intracellular receptor, initiates a cascade of events leading to the regulation of target gene expression.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow for Comparative Progestin Analysis
The following workflow outlines the key steps in a comprehensive benchmarking study of synthetic progestins.
Caption: Experimental workflow for benchmarking synthetic progestins.
Conclusion
This guide provides a framework for comparing this compound to other synthetic progestins. While comprehensive, direct comparative data for this compound remains limited in publicly accessible literature, the provided information on related compounds and established methodologies offers a valuable starting point for researchers. Further head-to-head studies are warranted to fully elucidate the pharmacological profile of this compound and its potential advantages in specific therapeutic contexts. The detailed experimental protocols and workflow diagrams serve as a practical resource for designing and executing such comparative investigations.
References
Safety Operating Guide
Proper Disposal of Algestone Acetonide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of algestone acetonide, a steroidal progestin, is paramount in laboratory and pharmaceutical development settings to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its proper disposal, adhering to stringent regulatory standards for hazardous pharmaceutical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling requirements for this compound. This information is critical for minimizing exposure risks and ensuring a safe laboratory environment.
| Safety and Handling Protocol | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant and impervious clothing.[1][2] In case of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[1][2] |
| Ventilation | Ensure adequate ventilation to avoid the formation and inhalation of dust, mists, or vapors.[1][2] |
| Spill Response | In the event of a spill, evacuate personnel to a safe area.[1][2] Prevent further leakage if it is safe to do so and avoid letting the chemical enter drains.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] |
| First Aid Measures | In case of inhalation, move the individual to fresh air.[1][2] For skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] If eye contact occurs, rinse with pure water for at least 15 minutes.[1] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[1][2] |
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow that emphasizes regulatory compliance and safety. The following diagram illustrates the key decision points and procedural steps.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
The disposal of this compound should be treated with the same rigor as an experimental protocol to ensure safety and compliance.
Materials Required
-
Personal Protective Equipment (PPE): Chemical-impermeable gloves, safety goggles, lab coat/impervious clothing.
-
Primary Waste Container: A sealable, leak-proof container compatible with the chemical waste.
-
Secondary Waste Container: A U.S. Department of Transportation (DOT) approved container for hazardous waste transport.
-
Hazardous Waste Labels.
-
Hazardous Waste Manifest documentation.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Identify all forms of this compound waste, including expired materials, unused quantities, and contaminated labware (e.g., gloves, weighing paper, vials).
-
This waste must be segregated from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.[3] Do not mix with other chemical wastes unless explicitly permitted by a qualified environmental health and safety professional.[4]
-
-
Containerization :
-
Carefully place the this compound waste into a designated primary container.
-
Ensure the container is properly sealed to prevent any leakage. For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.[4]
-
Solid waste, such as contaminated gloves and wipes, should also be placed in a sealed container.
-
-
Labeling :
-
Clearly label the primary container with "Hazardous Pharmaceutical Waste" and the specific chemical name, "this compound".[4]
-
The label should also include the date of accumulation and any other information required by your institution's waste management plan.
-
-
Temporary Storage :
-
Store the sealed and labeled container in a designated, secure area for hazardous waste. This area should be well-ventilated and away from general laboratory traffic.
-
Follow all institutional and regulatory guidelines for the temporary storage of hazardous materials.
-
-
Professional Disposal :
-
The disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
-
It is illegal to dispose of pharmaceutical waste, such as this compound, down the drain.[6]
-
Engage a licensed and reputable hazardous waste disposal company to collect, transport, and dispose of the waste.[4] These companies are equipped to handle and transport hazardous materials in compliance with DOT regulations.[3]
-
A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal facility.[6] The most common and required method for the final disposal of such pharmaceutical waste is high-temperature incineration at a permitted facility.[6]
-
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Algestone Acetonide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, procedural information for the safe management of Algestone Acetonide in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical-Impermeable Gloves | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[2] |
| Body | Protective Gown or Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] Standard cloth lab coats are not sufficient. |
| Respiratory | Full-Face Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and training on respirator use. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contamination: Prevent the formation of dust and aerosols.[1] Do not eat, drink, or apply cosmetics in areas where this compound is handled.[2]
-
Direct Contact: Avoid all direct contact with the skin and eyes.[1]
-
Tools: Use non-sparking tools to prevent ignition sources.[1]
-
Static Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]
Storage: The following table outlines the recommended storage conditions for this compound.[4]
| Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark environment. |
| Long-term (months to years) | -20 °C | Dry and dark environment. |
Store the compound in a tightly closed, original container in a dry, cool, and well-ventilated place.[1]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1] |
In all cases of exposure, seek medical attention.[1]
Accidental Release and Disposal Plan
In the event of a spill or accidental release, follow these procedures to contain and dispose of the material safely.
Accidental Release:
-
Ensure Safety: Evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Avoid the formation of dust.[1]
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.[1]
-
Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal: All waste material, including contaminated PPE and cleaning materials, should be collected and disposed of in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[1]
Safe Handling Workflow for this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
